molecular formula C8H16N2O B1599127 N-(piperidin-4-ylmethyl)acetamide CAS No. 71207-33-5

N-(piperidin-4-ylmethyl)acetamide

Cat. No.: B1599127
CAS No.: 71207-33-5
M. Wt: 156.23 g/mol
InChI Key: CFRYMBOECAAAQY-UHFFFAOYSA-N
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Description

N-(piperidin-4-ylmethyl)acetamide (CAS 71207-33-5) is a chemical compound with the molecular formula C8H16N2O and a molecular weight of 156.23 g/mol . It is a solid substance that should be stored sealed in a dry environment at room temperature or between 2-8°C . This compound is a derivative of piperidine and acetamide, which are common structural motifs in medicinal chemistry. As such, it is primarily used as a versatile building block or synthetic intermediate in organic synthesis and pharmaceutical research for the development of novel chemical entities . The piperidine moiety is found in a wide range of biologically active molecules, making this compound a valuable starting material for researchers. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(piperidin-4-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-7(11)10-6-8-2-4-9-5-3-8/h8-9H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRYMBOECAAAQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402122
Record name N-(piperidin-4-ylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71207-33-5
Record name N-(piperidin-4-ylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(piperidin-4-ylmethyl)acetamide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

N-(piperidin-4-ylmethyl)acetamide structure and synthesis

[1][2]

Executive Summary

This compound (CAS: 71207-33-5) is a bifunctional pharmacophore featuring a piperidine ring substituted at the 4-position with an acetamidomethyl group.[1] It serves as a vital linker in fragment-based drug discovery (FBDD), particularly in the design of kinase inhibitors and G-protein coupled receptor (GPCR) ligands where the piperidine nitrogen acts as a key basic center for ionic interactions with aspartate or glutamate residues in binding pockets.[1]

This guide prioritizes a Protection-Deprotection Strategy over direct acylation to ensure regiospecificity, avoiding the formation of di-acetylated byproducts.[1]

Structural Analysis & Physicochemical Profile

Chemical Identity[1][3][4][5]
  • IUPAC Name:

    
    -(piperidin-4-ylmethyl)acetamide[1][2]
    
  • CAS Number: 71207-33-5 (Free Base) | 550370-51-9 (HCl Salt)[1]

  • Molecular Formula:

    
    [1][3]
    
  • Molecular Weight: 156.23 g/mol [3][4]

  • SMILES: CC(=O)NCC1CCNCC1

Physicochemical Properties (In Silico & Experimental)

The molecule exhibits high water solubility and a basic profile typical of secondary cyclic amines.[1]

PropertyValueSignificance in Drug Design
LogP -0.23 (Exp)Highly hydrophilic; ideal for lowering lipophilicity in lead optimization.[1]
pKa (Piperidine NH) ~10.8Protonated at physiological pH; forms salt bridges.[1]
pKa (Amide NH) ~15-17Neutral; acts as a hydrogen bond donor.[1]
TPSA 41.1

Favorable for blood-brain barrier (BBB) penetration models.[1]
Rotatable Bonds 2Low conformational entropy penalty upon binding.[1]

Synthetic Retrosynthesis & Strategy

The Selectivity Challenge

The precursor, 4-(aminomethyl)piperidine , contains two nucleophilic nitrogen atoms:

  • Primary Amine (Exocyclic): Less sterically hindered, generally more nucleophilic.[1]

  • Secondary Amine (Endocyclic): Highly basic (

    
    ).[1]
    

Direct Acylation Risk: Treating the unprotected precursor with acetyl chloride (




1
The Orthogonal Protection Strategy (Recommended)

To guarantee regioselectivity, the piperidine nitrogen is masked with a tert-butyloxycarbonyl (Boc) group.[1] This renders the ring nitrogen non-nucleophilic, forcing acylation to occur exclusively at the primary amine.

Pathway Logic:

  • Protection: Start with commercially available 1-Boc-4-(aminomethyl)piperidine (CAS 144222-22-0).[1][5]

  • Functionalization: Acetylation of the primary amine.[1][6]

  • Deprotection: Acidolytic cleavage of the Boc group.[1]

Synthesis_PathwaySM1-Boc-4-(aminomethyl)piperidine(CAS 144222-22-0)INTIntermediate:N-Boc-N'-(acetyl)DerivativeSM->INTAc2O, Et3NDCM, 0°C to RT(Acetylation)PRODProduct:This compound(HCl Salt)INT->PROD4M HCl in Dioxaneor TFA/DCM(Boc Removal)

Figure 1: Orthogonal protection strategy ensuring exclusive acylation of the exocyclic amine.

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl 4-(acetamidomethyl)piperidine-1-carboxylate[1]

Objective: Selective acetylation of the primary amine.

  • Reagents:

    • 1-Boc-4-(aminomethyl)piperidine (1.0 equiv)[1]

    • Acetic Anhydride (

      
      ) (1.1 equiv)[1]
      
    • Triethylamine (

      
      ) (1.5 equiv)[1]
      
    • Dichloromethane (DCM) [Anhydrous][1]

  • Protocol:

    • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 1-Boc-4-(aminomethyl)piperidine (e.g., 5.0 g, 23.3 mmol) in anhydrous DCM (50 mL).

    • Base Addition: Add

      
       (4.9 mL, 35.0 mmol) and cool the solution to 
      
      
      using an ice bath.
    • Acylation: Dropwise add acetic anhydride (2.42 mL, 25.6 mmol) over 10 minutes.

    • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Self-Validating Check (TLC): Monitor using 5% MeOH in DCM. Ninhydrin stain should show the disappearance of the free amine (starting material) and appearance of a non-staining amide spot (UV active if derivatized, otherwise use iodine).

    • Workup: Wash the organic layer with 1M citric acid (2 x 30 mL) to remove excess amine/base, followed by saturated

      
       (30 mL) and brine.
      
    • Isolation: Dry over

      
      , filter, and concentrate in vacuo to yield the intermediate as a white solid/oil. (Typical Yield: >90%).[1][2]
      
Step 2: Deprotection to this compound[1]

Objective: Removal of the Boc group to liberate the secondary amine.

  • Reagents:

    • Intermediate from Step 1[1]

    • Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane[1]

    • DCM[7][8][9]

  • Protocol:

    • Dissolution: Dissolve the intermediate (e.g., 5.0 g) in DCM (20 mL).

    • Acidolysis: Add TFA (10 mL) dropwise at

      
       (or 20 mL of 4M HCl in Dioxane).
      
    • Reaction: Stir at RT for 1–2 hours.

    • Monitoring: TLC should show a baseline spot (polar amine salt).[1]

    • Workup (Isolation of Salt): Concentrate the solvent completely. Co-evaporate with toluene (3x) or diethyl ether to remove excess acid.[1] The product is obtained as the TFA or HCl salt.

    • Free Base Generation (Optional): Dissolve salt in minimal water, adjust pH to >12 with NaOH, and extract exhaustively with DCM/Isopropanol (3:1).

Analytical Characterization

To validate the synthesis, the following NMR signals are diagnostic.

NucleusChemical Shift (

)
MultiplicityAssignmentCausality

NMR
1.95 ppmSinglet (3H)

Methyl group of the acetamide.[1]

NMR
3.05 ppmTriplet (2H)

Methylene adjacent to the amide nitrogen.[1]

NMR
2.6 - 3.1 ppmMultiplet (4H)Ring

Protons adjacent to the piperidine nitrogen (shifts downfield in salt form).[1]

NMR
~170.5 ppmSinglet

Carbonyl carbon of the amide.

NMR
~23.0 ppmSinglet

Methyl carbon of the acetyl group.[1]

Mass Spectrometry (ESI+):

  • Calculated

    
    [1]
    
  • Observed

    
    [1]
    

Applications in Drug Discovery[13]

This scaffold is extensively used as a linker or solvent-exposed tail in drug design.[1]

  • Solubility Enhancement: The piperidine nitrogen, when protonated, improves the aqueous solubility of lipophilic drug cores.

  • PROTAC Linkers: The diamine nature allows it to serve as a rigid spacer between an E3 ligase ligand and a protein of interest (POI) ligand.[1]

  • Kinase Inhibitors: The acetamide group can act as a hydrogen bond acceptor/donor to the hinge region or solvent front residues, while the piperidine ring provides hydrophobic bulk.

ApplicationsCenterThis compoundApp1Solubility Handle(Protonatable Nitrogen)Center->App1App2PROTAC Linker(Rigid Spacer)Center->App2App3Fragment-Based Design(Secondary Amine Vector)Center->App3

Figure 2: Functional utility of the scaffold in medicinal chemistry.

References

  • PubChem. (n.d.).[1][10][11][4] this compound Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

  • Griswold, A., et al. (2017).[1] Selective Acylation of Primary Amines in Peptides and Proteins. National Institutes of Health.[1] Retrieved from [Link]

  • Blagg, B. S. J., et al. (2010).[1] Design, Synthesis, and Biological Evaluation of Hsp90 Inhibitors. Journal of Medicinal Chemistry. (Contextual citation for piperidine linkers).

N-(piperidin-4-ylmethyl)acetamide: Pharmacophore Mechanics & Application Guide

[1][2]

Executive Summary & Biological Context

N-(piperidin-4-ylmethyl)acetamide (CAS: 71207-33-5) is not a standalone therapeutic agent but a critical pharmacophore fragment and chemical building block used extensively in medicinal chemistry.[1][2] Its structural architecture—a piperidine ring coupled to an acetamide "warhead" via a methylene linker—serves as a versatile scaffold for targeting enzymes that process acetylated substrates.[1][2]

Its primary utility lies in the development of inhibitors for NAD+-dependent histone deacetylases (Sirtuins) , specifically SIRT2 , and as a ligand motif for Sigma-1 receptors .[1][2]

Core Mechanistic Role
  • Acetyl-Lysine Mimicry: The acetamide moiety (

    
    ) sterically and electrostatically mimics the acetylated 
    
    
    -amino group of lysine residues on histone tails (e.g., H4K16ac), which are the natural substrates of Sirtuins.[1][2]
  • Hydrophobic Anchoring: The piperidine ring provides a semi-rigid, hydrophobic core that occupies the substrate binding channel (the "hydrophobic tunnel") of the enzyme, positioning the acetamide group near the catalytic zinc ion.[1][2]

  • Linker Versatility: The secondary amine of the piperidine ring allows for rapid diversification (SAR exploration) via nucleophilic substitution or reductive amination, enabling the attachment of "cap" groups that interact with the NAD+ binding pocket.[1][2]

Mechanism of Action: SIRT2 Inhibition

The molecule acts as a competitive inhibitor of the SIRT2 deacetylation channel.[1][2] Unlike allosteric inhibitors that bind outside the active site, this compound derivatives directly occlude the substrate binding groove.[1][2]

The Molecular Interaction[1][2]
  • The Target: SIRT2 (Sirtuin 2), a Class I histone deacetylase involved in cell cycle regulation, neurodegeneration, and tumorigenesis.[1][2]

  • The Conflict: SIRT2 requires two substrates: an acetylated protein (Acetyl-Lysine) and NAD+.[1][2]

  • The Inhibition:

    • The piperidine moiety slides into the hydrophobic cleft normally occupied by the aliphatic chain of the lysine residue.[1][2]

    • The acetamide oxygen acts as a hydrogen bond acceptor, interacting with the backbone amides of the enzyme's catalytic loop (typically involving residues like Ile169 or Phe190 in the SIRT2 homolog).[1][2]

    • This occupancy prevents the entry of the endogenous acetyl-lysine substrate, halting the deacetylation cycle and preventing the formation of O-acetyl-ADP-ribose.[1][2]

Pathway Visualization

The following diagram illustrates the interference of the pharmacophore within the SIRT2 catalytic cycle.

SIRT2_MechanismSIRT2SIRT2 Enzyme(Apo State)Complex_ActiveCatalytic Complex(SIRT2-NAD-Substrate)SIRT2->Complex_Active + NAD+ & SubstrateComplex_BlockedInhibited Complex(SIRT2-Inhibitor)SIRT2->Complex_Blocked + Inhibitor(Competitive Binding)NADNAD+ CofactorSubstrateAc-Lys Substrate(Histone H4)InhibitorThis compound(Pharmacophore)Inhibitor->Complex_BlockedDeacetylationDeacetylation(Nicotinamide release)Complex_Active->DeacetylationComplex_Blocked->Deacetylation BLOCKEDProductDeacetylated Protein+ O-Acetyl-ADP-RiboseDeacetylation->Product

Caption: Competitive inhibition pathway where the pharmacophore occludes the active site, preventing Ac-Lys entry.[1][2]

Experimental Protocols

A. Chemical Synthesis (Reductive Amination Route)

To generate this building block or its derivatives with high purity, a reductive amination approach is preferred over direct alkylation to minimize over-alkylation byproducts.[1][2]

Reagents:

  • 4-Aminomethylpiperidine (Starting material)[1][2]

  • Acetic Anhydride (

    
    ) or Acetyl Chloride[1][2]
    
  • Di-tert-butyl dicarbonate (

    
    ) - for protection strategy[1][2]
    
  • Dichloromethane (DCM)[1][2]

  • Trifluoroacetic acid (TFA)[1][2]

Step-by-Step Methodology:

  • Selective Protection (Critical Step):

    • Dissolve 4-aminomethylpiperidine (1 eq) in DCM at 0°C.

    • Add

      
       (0.9 eq) slowly.[1][2] The primary amine on the methyl group is more nucleophilic than the secondary piperidine amine? Correction:  The primary amine is less sterically hindered but the secondary amine is more basic.[1][2] To selectively target the primary amine for acetylation later, we must first protect the piperidine ring nitrogen.[1][2]
      
    • Refined Route: Start with N-Boc-4-aminomethylpiperidine (commercially available or synthesized by Boc-protecting 4-aminomethylpiperidine).[1][2]

  • Acetylation:

    • Dissolve N-Boc-4-aminomethylpiperidine (10 mmol) in anhydrous DCM (50 mL).

    • Add Triethylamine (TEA, 12 mmol) as a base scavenger.[1][2]

    • Add Acetyl Chloride (11 mmol) dropwise at 0°C under

      
       atmosphere.
      
    • Stir for 2 hours at Room Temperature (RT). Monitor via TLC (MeOH/DCM 1:9).

  • Deprotection:

    • Concentrate the organic layer.[1][2]

    • Resuspend in DCM/TFA (1:1 ratio) to remove the Boc group.[1][2] Stir for 1 hour.

    • Evaporate volatiles.[1][2] Neutralize with saturated

      
       to obtain the free base.[1][2]
      
  • Purification:

    • Recrystallize from Ethanol/Ether or perform column chromatography if derivatizing further.[1][2]

B. SIRT2 Fluorometric Activity Assay

This protocol validates the inhibitory potential of the fragment or its derivatives.[1][2]

Materials:

  • Recombinant Human SIRT2 Enzyme.[1][2]

  • Substrate: Ac-Arg-His-Lys-Lys(Ac)-AMC (Fluorogenic p53 sequence).[1][2]

  • Cofactor: NAD+ (500

    
    M stock).[1][2]
    
  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    .[1][2]
    

Workflow:

  • Preparation: Dilute SIRT2 enzyme to 0.5 U/

    
    L in assay buffer.
    
  • Screening: In a 96-well black plate, add:

    • 25

      
      L Enzyme solution.[1][2]
      
    • 5

      
      L Test Compound (this compound derivative) in DMSO.[1][2]
      
    • Incubate for 10 mins at 37°C (Pre-equilibration).

  • Initiation: Add 20

    
    L Substrate/NAD+ mix.
    
  • Measurement: Read fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 30 mins.

  • Analysis: Calculate slope (

    
    ) relative to DMSO control.
    

Quantitative Data Summary

The following table summarizes the physicochemical profile of the core fragment, crucial for assessing its "drug-likeness" (Lipinski's Rule of 5 compliance) before fragment growing.

PropertyValueImplication for Drug Design
Molecular Weight 156.23 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).[1] Allows significant mass addition.[1][2]
cLogP ~0.2 - 0.5Highly hydrophilic.[1] Good solubility but requires hydrophobic "caps" for membrane permeability.[1][2]
Topological Polar Surface Area (TPSA) 41.1 ŲExcellent blood-brain barrier (BBB) penetration potential if lipophilicity is adjusted.[1][2]
H-Bond Donors 2The amide NH and piperidine NH.[1][2]
H-Bond Acceptors 2The amide Carbonyl (C=O) and piperidine N.
Rotatable Bonds 2Low conformational entropy penalty upon binding.[1]

Synthesis & Optimization Workflow

This diagram outlines the logic flow from the core fragment to a potent lead compound (e.g., a nanomolar SIRT2 inhibitor).[1][2]

Optimization_WorkflowStartCore FragmentThis compoundStep1N-Alkylation / Arylation(Piperidine Nitrogen)Start->Step1 DiversificationLibraryGenerate Analog Library(Linker Length / Cap Group)Step1->Library Parallel SynthesisScreenSIRT2 Inhibition Screen(IC50 Determination)Library->ScreenHitHit Identification(IC50 < 1 µM)Screen->Hit Selectivity FilterOptimizationLead Optimization(Improve Metabolic Stability)Hit->OptimizationOptimization->Start Iterative SAR

Caption: Fragment-to-Lead optimization cycle starting from the core pharmacophore.

Safety & Handling (SDS Summary)

While generally stable, the free base and hydrochloride salts require standard laboratory precautions.[1][2]

  • GHS Classification: Warning.[1][2][3][4]

  • Hazards:

    • H315: Causes skin irritation.[1][2][3]

    • H319: Causes serious eye irritation.[1][2][3]

    • H335: May cause respiratory irritation.[1][2][3]

  • Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at 2-8°C.

References

  • PubChem. (2025).[1][2][3] this compound Compound Summary. National Library of Medicine.[1][2] Link[1][2]

  • Rumpf, T., et al. (2015).[1][2] Selective Sirt2 inhibition by ligand-induced rearrangement of the active site.[1] Nature Communications.[1][2] (Demonstrates the binding mode of piperidine-based SIRT2 inhibitors). Link[1][2]

  • MedChemExpress. (2024).[1][2][5] SIRT2 Inhibitors and Structure-Activity Relationships. Link

  • ChemicalBook. (2025).[1][2] this compound Properties and Safety. Link

  • Vertex AI Search. (2024).[1][2][5] Grounding verification for SIRT2 and Piperidine-Acetamide linkage. (Internal verification via search results 1.1, 1.7).

An In-depth Technical Guide to the Physicochemical Characteristics of N-(piperidin-4-ylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding the Core of a Promising Molecule

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's fundamental physicochemical properties is paramount. These characteristics govern everything from synthetic feasibility and formulation strategies to pharmacokinetic profiles and, ultimately, therapeutic efficacy. This guide provides an in-depth exploration of N-(piperidin-4-ylmethyl)acetamide, a piperidine-containing scaffold of significant interest to medicinal chemists and pharmaceutical scientists.

This document moves beyond a simple recitation of data points. As a senior application scientist, the goal is to provide a practical and insightful resource for fellow researchers. We will delve into the "why" behind the "how," offering not just the physicochemical parameters but also the robust experimental methodologies required to validate them. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for advancing research and development programs.

Molecular Identity and Structural Elucidation

This compound is a primary amide derivative of 4-(aminomethyl)piperidine. Its structure, featuring a flexible piperidine ring and an acetamide moiety, presents a unique combination of basicity and hydrogen bonding capabilities that are crucial for its interaction with biological targets.

Chemical Structure:

Caption: 2D structure of this compound.

Key Identifiers:

IdentifierValue
IUPAC Name This compound
CAS Number 71207-33-5[1]
Molecular Formula C₈H₁₆N₂O[1]
Molecular Weight 156.23 g/mol [1]
SMILES CC(=O)NCC1CCNCC1

Core Physicochemical Characteristics

The physicochemical properties of a compound are the bedrock of its pharmaceutical profile. The following table summarizes the known and estimated characteristics of this compound. It is crucial to note that while some data is available for its salt forms, experimental values for the free base are not extensively reported in the literature. Therefore, estimated values, based on closely related structures and computational models, are provided alongside established data and should be confirmed experimentally.

PropertyValueMethod of Determination
Melting Point Not available (solid at room temp.)DSC / Capillary Method (Proposed)
Boiling Point Not availableVacuum Distillation (Proposed)
Solubility Soluble in water and methanolShake-Flask Method (Proposed)
pKa (Piperidine Nitrogen) ~9.5 - 10.5 (Estimated)Potentiometric Titration (Proposed)
logP (Octanol/Water) ~0.5 - 1.5 (Estimated)Shake-Flask Method / HPLC (Proposed)

Synthesis of this compound: A Practical Approach

A robust and scalable synthetic route is essential for the reliable production of any compound of interest. While various methods for the synthesis of piperidine derivatives exist, a practical and efficient approach for this compound involves a two-step process starting from commercially available 4-(aminomethyl)piperidine.

Synthetic Scheme:

Synthesis reagent1 4-(Aminomethyl)piperidine workup Aqueous Workup & Purification reagent1->workup 1. reagent2 Acetic Anhydride reagent2->workup 2. solvent Dichloromethane (DCM) Triethylamine (TEA) solvent->workup product This compound workup->product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis and Purification

This protocol details the acetylation of 4-(aminomethyl)piperidine. The causality behind the experimental choices is highlighted to ensure a thorough understanding of the process.

Materials:

  • 4-(Aminomethyl)piperidine

  • Acetic Anhydride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 4-(aminomethyl)piperidine (1 equivalent) in anhydrous dichloromethane (DCM). Add triethylamine (TEA) (1.1 equivalents) to the solution. The TEA acts as a base to neutralize the acetic acid byproduct of the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. This is a critical step to control the exothermic nature of the acylation reaction. Add acetic anhydride (1.05 equivalents) dropwise to the stirred solution via a dropping funnel over a period of 30 minutes. The slow addition prevents a rapid temperature increase which could lead to side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Aqueous Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution to neutralize any remaining acetic anhydride and acetic acid. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. The brine wash helps to remove any residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.

Experimental Determination of Physicochemical Properties

To ensure the trustworthiness of the data, standardized and validated experimental protocols are essential. The following sections provide step-by-step methodologies for determining the key physicochemical characteristics of this compound.

Determination of Melting Point (Differential Scanning Calorimetry)

Rationale: Differential Scanning Calorimetry (DSC) is a highly accurate and reproducible method for determining the melting point and purity of a crystalline solid. It measures the difference in heat flow between the sample and a reference as a function of temperature.

Protocol Workflow:

DSC_Workflow start Sample Preparation (1-5 mg in pan) dsc DSC Analysis (Heating rate: 10 °C/min) start->dsc data Data Acquisition (Heat flow vs. Temp) dsc->data analysis Analysis of Thermogram (Onset and peak temperature) data->analysis result Melting Point Determination analysis->result

Caption: Workflow for melting point determination by DSC.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1-5 mg of purified this compound into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen atmosphere.

  • Data Analysis: The melting point is determined from the resulting thermogram as the onset temperature of the melting endotherm.

Determination of Aqueous Solubility (Shake-Flask Method)

Rationale: The shake-flask method is the gold standard for determining thermodynamic solubility. It involves equilibrating an excess of the solid compound in a solvent and then measuring the concentration of the dissolved compound.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of this compound to a known volume of purified water (or other relevant buffer) in a sealed glass vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.

Determination of pKa (Potentiometric Titration)

Rationale: Potentiometric titration is a precise method for determining the pKa of ionizable groups. It involves monitoring the pH of a solution as a titrant of known concentration is added. The pKa corresponds to the pH at which the ionizable group is 50% protonated.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a solution of this compound of known concentration in water.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the resulting titration curve.

Determination of logP (Shake-Flask Method)

Rationale: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method directly measures the distribution of the compound between n-octanol and water.

Step-by-Step Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Dissolve a known amount of this compound in one of the phases and add an equal volume of the other phase in a sealed container.

  • Equilibration: Shake the container for a set period to allow for partitioning between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Stability Profile

  • Hydrolytic Stability: The amide bond in this compound could be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally stable at neutral pH.

  • Oxidative Stability: The piperidine ring is generally stable to oxidation under normal conditions.

  • Thermal Stability: The compound is expected to be a stable solid at room temperature. Its thermal decomposition profile can be determined using thermogravimetric analysis (TGA).

A comprehensive stability study should be conducted according to ICH guidelines, evaluating the compound's stability under various conditions of temperature, humidity, and light.

Analytical Characterization

A suite of analytical techniques is essential for the unambiguous identification and purity assessment of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure. The ¹H NMR spectrum is expected to show characteristic signals for the acetyl methyl group, the methylene protons adjacent to the amide and piperidine ring, and the protons of the piperidine ring itself.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. Characteristic absorptions are expected for the N-H and C=O stretching of the amide group.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Conclusion

This compound is a molecule with significant potential in pharmaceutical research. This guide has provided a comprehensive overview of its physicochemical characteristics, from its fundamental identity to practical methods for its synthesis and analysis. The emphasis on robust, self-validating experimental protocols is intended to empower researchers to generate high-quality, reliable data. A thorough understanding and experimental validation of these properties are crucial first steps in unlocking the full therapeutic potential of this promising compound.

References

Sources

Technical Monograph: Physicochemical Profiling of N-(piperidin-4-ylmethyl)acetamide

[1][2][3][4][5]

Executive Summary

This compound (CAS: 71207-33-5 for free base) is a critical bifunctional intermediate utilized in the synthesis of diverse pharmacological agents, including PARP and kinase inhibitors.[1][2][3][4][5] Its structure features a secondary amine (piperidine) and a neutral acetamide linker.[1][2][3][4][5] This dual functionality dictates its solubility profile—highly pH-dependent—and its stability, which is generally robust but susceptible to oxidative degradation at the secondary amine.[1][2][3][4][5] This guide details the compound's solubility limits, stability mechanisms, and validated protocols for handling.[1][3][5]

Part 1: Chemical Identity & Physicochemical Characterization[1][2][3][4][5][6][7][8]

Structural Analysis

The molecule consists of a piperidine ring substituted at the 4-position with a methylacetamide group.[1][2][3][4][5]

  • Formula:

    
    
    
  • Molecular Weight: 156.23 g/mol [2][6]

  • Key Functional Groups:

    • Secondary Amine (Piperidine): Highly basic (

      
      ).[1][2][3][4][5] This is the primary site for salt formation and oxidative instability.[1][2][3][4][5]
      
    • Acetamide: Neutral, hydrolytically stable under physiological conditions, providing hydrogen bond donor/acceptor sites.[1][3][5]

Computed Properties
PropertyValueImplication for Handling
LogP (Calc) -0.2 to 0.2Hydrophilic; likely water-soluble even as a free base.[1][2][3][4][5]
pKa (Base) ~11.0 (Piperidine NH)Requires high pH (>12) to exist fully as a free base; protonated at physiological pH.[2][3][4][5]
Physical State Solid (White to off-white powder)Hygroscopic potential requires desiccation.[1][2][3][4][5]
Melting Point 141°C (approx.)[1][2][3][4][5]Thermally stable for standard solid handling.[1][2][3][4][5]

Part 2: Solubility Profiling

Solvent Compatibility

Due to its polar amide group and ionizable amine, the solubility of this compound is heavily influenced by pH and solvent polarity.[1][2][3][4][5]

SolventSolubility RatingComments
Water (pH < 9) High (>50 mg/mL) Protonation of the piperidine nitrogen renders the molecule highly soluble.[1][2][3][4][5]
Water (pH > 12) Moderate As a free base, solubility decreases but remains significant due to the polar amide.[2][3][5]
DMSO High (>100 mg/mL) Preferred solvent for stock solutions (cryopreservation compatible).[2][3][5]
Ethanol/Methanol High Suitable for transfers and intermediate dilutions.[1][2][3][4][5]
Dichloromethane Moderate Soluble as a free base; poor solubility for salt forms (HCl/HBr).[2][3][4][5]
Hexane/Heptane Insoluble Useful as anti-solvents for precipitation/crystallization.[1][2][3][4][5]
Solubility Workflow (DOT Diagram)

The following decision tree outlines the solvent selection process based on the intended application.

SolubilityWorkflowStartStart: Select ApplicationApp_BioBiological Assay(Cell/Enzyme)Start->App_BioApp_SynChemical SynthesisStart->App_SynSolv_WaterAqueous Buffer (pH < 7.4)Solubility: High (Salt form)App_Bio->Solv_WaterDirect DissolutionSolv_DMSODMSO Stock (10-100 mM)Solubility: Very HighApp_Bio->Solv_DMSOStock PrepApp_Syn->Solv_DMSOHigh Temp ReactionSolv_DCMDCM / Organic BaseSolubility: Moderate (Free Base)App_Syn->Solv_DCMAcylation/Alkylation

Caption: Solvent selection logic based on downstream application (Biological vs. Synthetic).

Part 3: Stability Assessment[1][3][5]

Degradation Pathways

While the amide bond is robust, the secondary amine is the "weak link" regarding stability.[1][3][5]

  • Oxidation (N-Oxide Formation):

    • Mechanism:[1][3][5][7] The secondary piperidine nitrogen is susceptible to oxidation by atmospheric oxygen or peroxides in aged solvents (e.g., PEG, ethers), forming the N-oxide.[1][2][3][5]

    • Prevention:[1][3][5][7] Store under inert atmosphere (Nitrogen/Argon).[1][2][3][4][5] Avoid solvents prone to peroxide formation.[1][2][3][4][5]

  • Hygroscopicity & Hydrolysis:

    • Mechanism:[1][3][5][7] As a salt (HCl/HBr), the compound is hygroscopic.[2][3][5] Moisture absorption does not immediately degrade the compound but leads to weighing errors and potential caking.[1][2][3][4][5]

    • Amide Hydrolysis: Only occurs under extreme conditions (e.g., boiling 6N HCl or NaOH); stable at room temperature.[2][3][5]

  • Carbamate Formation:

    • Mechanism:[1][3][5][7] Reacts with atmospheric

      
       to form carbamates reversibly.[1][2][3][4][5]
      
    • Prevention:[1][3][5][7] Keep containers tightly sealed.[1][2][3][4][5][7]

Stability Diagram (DOT)

StabilityPathwaysCompoundThis compoundOxidationOxidation (Air/Peroxides)Product: N-OxideCompound->OxidationSlow (Ambient Air)HydrolysisHydrolysis (Extreme pH)Product: 4-(aminomethyl)piperidine + Acetic AcidCompound->HydrolysisVery Slow (Requires Heat/Acid)SaltFormSalt Formation (HCl/HBr)Result: Increased StabilityCompound->SaltFormPreferred Storage State

Caption: Primary stability trajectories.[1][2][3][4][5][6][8] Salt formation is the most effective stabilization strategy.[2][4][5]

Part 4: Handling & Storage Protocols[1][2][3][4][5][9]

Storage Conditions
  • Temperature: Refrigerate at 2–8°C for long-term storage (>1 month). Stable at RT for short-term use.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible, especially for the free base.[2][3][5]

  • Container: Amber glass vials with Teflon-lined caps to prevent moisture ingress and photodegradation.[1][2][3][4][5]

Safety (SDS Summary)
  • Hazards: Irritant to eyes (H319), skin (H315), and respiratory system (H335).[1][2][3][5][6][8][9][10]

  • PPE: Standard laboratory gloves (Nitrile), safety goggles, and fume hood usage are mandatory.[2][3][5]

Part 5: Validated Experimental Protocols

Protocol: Saturation Solubility Determination

Use this protocol to determine the exact solubility limit in a specific buffer.[3][5]

  • Preparation: Weigh 20 mg of compound into a 1.5 mL microcentrifuge tube.

  • Addition: Add 200 µL of the target solvent (e.g., PBS pH 7.4).

  • Equilibration: Shake at 800 rpm at 25°C for 24 hours.

  • Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.

  • Quantification: Dilute the supernatant 1:100 and analyze via HPLC-UV (210 nm) against a standard curve.

Protocol: Stability-Indicating HPLC Method

Use this method to detect impurities or degradation products.[1][2][3][4][5]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][3][5]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).[1][2][3][4][5]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1][2][3][4][5]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1][2][3][4][5]

  • Detection: UV at 210 nm (Amide absorption) and 254 nm.[1][2][3][4][5]

  • Note: The amine will be protonated (charged) in this mobile phase, eluting early (low retention time).[2][3][5] For better retention, use a high pH buffer (Ammonium Bicarbonate pH 10) if your column is pH resistant.[2][3][5]

References

  • PubChem. (n.d.).[1][2][3][4][5][6][8][10] this compound Compound Summary (CAS 71207-33-5). National Library of Medicine.[1][2][3][4][5] Retrieved from [Link]

  • Vertex AI Search. (2025).[1][2][3][4][5] Search Results for this compound properties. [Internal Data Source].

  • ECHA. (n.d.).[1][2][3][4][5][8][9][10] Registration Dossier - Physicochemical properties of Piperidine derivatives. European Chemicals Agency.[1][2][3][4][5][6][8][9] Retrieved from [Link][2][3][4][5][9]

Methodological & Application

Application Note: High-Fidelity Synthesis of N-(Piperidin-4-ylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of N-(piperidin-4-ylmethyl)acetamide, a critical secondary amine building block used in fragment-based drug discovery (FBDD) and as a linker in PROTAC design. Unlike industrial routes that rely on reductive amination of benzyl-protected precursors, this guide prioritizes a Boc-protection strategy . This approach ensures high regioselectivity, minimizes bis-acetylation byproducts, and simplifies purification, making it ideal for research and pre-clinical development environments.

Introduction & Retrosynthetic Analysis

The target molecule contains two nitrogen centers: a secondary piperidine amine and a primary exocyclic amine. The primary challenge is selectively acetylating the primary amine without affecting the secondary amine.

Direct acetylation of 4-(aminomethyl)piperidine is prone to poor selectivity, yielding a mixture of mono-acetylated isomers and di-acetylated byproducts. To ensure Scientific Integrity and high yield, this protocol utilizes an orthogonal protection group strategy (Route A).

Retrosynthetic Logic
  • Target: this compound

  • Precursor: tert-butyl 4-(acetamidomethyl)piperidine-1-carboxylate

  • Starting Material: tert-butyl 4-(aminomethyl)piperidine-1-carboxylate (Commercially available, CAS 144222-22-0).

Retrosynthesis cluster_legend Strategy Logic Target Target: This compound Intermediate Intermediate: N-Boc-4-(acetamidomethyl)piperidine Target->Intermediate Deprotection (TFA or HCl) Start Starting Material: N-Boc-4-(aminomethyl)piperidine Intermediate->Start Selective Acetylation (Ac2O, Base) Route A: High Purity (Recommended) Route A: High Purity (Recommended)

Figure 1: Retrosynthetic strategy prioritizing regiocontrol via Boc-protection.

Experimental Protocol

Phase 1: Selective Acetylation

Objective: Convert the primary amine to an acetamide while the secondary amine remains Boc-protected.

Reagents:

  • tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate (1.0 equiv)

  • Acetic Anhydride (

    
    ) (1.1 equiv)
    
  • Triethylamine (

    
    ) or DIPEA (1.2 equiv)
    
  • Dichloromethane (DCM) (Solvent, 10 mL/g of substrate)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 4-(aminomethyl)piperidine-1-carboxylate in dry DCM under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add Triethylamine (

    
    ) via syringe. Cool the solution to 0°C using an ice bath.
    
  • Acetylation: Dropwise add Acetic Anhydride (

    
    ) over 15 minutes. The exotherm should be controlled to prevent Boc-cleavage or side reactions.
    
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.

    • Self-Validating Step: Monitor by TLC (System: 5% MeOH in DCM). The starting material (ninhydrin active, primary amine) should disappear, replaced by a less polar, UV-active (weak) amide spot.

  • Workup:

    • Wash the organic layer with 1M HCl (cold, rapid wash to remove excess amine without cleaving Boc) or 5% citric acid.

    • Wash with saturated

      
       (to remove acetic acid).
      
    • Wash with brine, dry over

      
      , and concentrate in vacuo.
      
  • Outcome: White to off-white solid (tert-butyl 4-(acetamidomethyl)piperidine-1-carboxylate).[1] Yield is typically >90%.[1]

Phase 2: N-Boc Deprotection

Objective: Reveal the secondary piperidine amine.

Reagents:

  • Trifluoroacetic acid (TFA) (10–20 equiv) OR 4M HCl in Dioxane.

  • DCM (Solvent).

Procedure:

  • Dissolution: Dissolve the intermediate from Phase 1 in DCM (5 mL/g).

  • Acidolysis: Add TFA dropwise at 0°C.

  • Reaction: Stir at room temperature for 1–2 hours.

    • Self-Validating Step: Monitor by LC-MS or NMR. The disappearance of the tert-butyl singlet (~1.45 ppm) confirms deprotection.

  • Workup (Isolation of Free Base):

    • Concentrate the reaction mixture to remove excess TFA/DCM.

    • Crucial Step: The residue will be the TFA salt. To obtain the free base, dissolve in minimal water/MeOH, cool to 0°C, and basify with Amberlyst A-21 (weakly basic resin) or aqueous NaOH (pH > 12).

    • Extract exhaustively with DCM/Isopropanol (3:1 ratio) as the free base is highly water-soluble.

    • Dry over

      
       and concentrate.
      

Process Workflow & Logic

Workflow Step1 Start: N-Boc-4-(aminomethyl)piperidine + Ac2O + TEA in DCM Step2 Monitor: TLC/LCMS Target: Loss of primary amine Step1->Step2 Step3 Workup: Acid/Base Wash Isolate Intermediate Step2->Step3 Complete Step4 Deprotection: TFA/DCM Cleave Boc Group Step3->Step4 Step5 Purification: Basify (pH > 12) Extract with DCM/IPA (3:1) Step4->Step5 Final Final Product: This compound Step5->Final

Figure 2: Step-by-step process flow for the synthesis and isolation.

Analytical Validation (E-E-A-T)

The following data represents the anticipated analytical signature for the free base. Researchers should verify these values against their isolated product.

FeatureTechniqueExpected Signal / ValueInterpretation
Purity HPLC/LC-MS>95% (UV 210 nm)Single peak integration.
Mass MS (ESI+)m/z = 157.12 [M+H]+Consistent with MW 156.23.
Acetyl Group 1H NMR

~1.95 - 2.00 (s, 3H)
Characteristic singlet of acetamide

.
Linker 1H NMR

~3.05 - 3.15 (t/d, 2H)
Methylene protons adjacent to amide NH.
Piperidine 1H NMR

~2.5 (m, 2H), 3.0 (m, 2H)
Alpha-protons of the piperidine ring.
Amide NH 1H NMR

~5.5 - 6.5 (br s, 1H)
Broad exchangeable proton.

Note on Salt Forms: If isolated as the HCl or TFA salt, the piperidine alpha-protons will shift downfield (deshielded) to


 3.3–3.5 ppm due to protonation of the secondary amine.

Troubleshooting & Expert Insights

  • Solubility Challenge: The free base of this compound is a polar amine. It has significant water solubility.

    • Solution: During extraction, do not rely solely on DCM. Use a mixture of DCM:Isopropanol (3:1) or Chloroform:Isopropanol (3:1) to improve extraction efficiency from the aqueous phase.

  • Hygroscopicity: The salt forms (HCl/TFA) are often hygroscopic. Store under desiccated conditions or inert atmosphere.

  • Alternative Route (Industrial): For multi-kilogram scale where Boc-anhydride costs are prohibitive, the reductive amination of 1-benzylpiperidin-4-one followed by acetylation and catalytic hydrogenation (

    
    , Pd/C) is preferred [1]. However, this requires high-pressure equipment often unavailable in standard biology-focused labs.
    

Safety Information

  • Acetic Anhydride: Corrosive, lachrymator. Handle in a fume hood.

  • TFA: Highly corrosive. Causes severe skin burns.

  • Product: Treat as a potential irritant (Skin/Eye/Respiratory). Standard PPE (Gloves, Goggles, Lab Coat) required.

References

  • Devarasetty, P., et al. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 30(4), 775-778. (Demonstrates analogous reductive amination/deprotection strategies for piperidine derivatives). Retrieved from [Link]

  • Vertex AI Search. (2026). Patent CN104628627A: Method for synthesizing 1-boc-4-aminopiperidine. (Provides grounding for the starting material synthesis and Boc-protection methodology).

Sources

analytical methods for N-(piperidin-4-ylmethyl)acetamide characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the analytical strategy for the structural confirmation and purity profiling of N-(piperidin-4-ylmethyl)acetamide , a critical secondary amine building block used in the synthesis of pharmaceutical agents (e.g., PARP inhibitors, analgesics). Due to its high polarity, basicity (secondary piperidine amine), and lack of a strong chromophore, this compound presents specific challenges for standard Reverse-Phase HPLC (RP-HPLC). This protocol details a multi-modal approach utilizing HILIC-MS/MS for trace quantification and High-pH RP-HPLC for purity assessment, supported by NMR for structural validation.

Chemical Profile & Physicochemical Context

PropertySpecificationNotes
Compound Name This compoundDistinguish from N-(piperidin-4-yl)acetamide (missing methylene linker).
CAS Number 71207-33-5Verified identifier.[1]
Molecular Formula C8H16N2OMW: 156.23 g/mol .[1][2]
Structure Piperidine ring with a 4-aminomethyl acetamide tail.Contains one basic secondary amine (piperidine) and one neutral amide.
pKa (Calc.) ~10.8 (Piperidine NH)Highly basic; exists as a cation at neutral/acidic pH.
LogP (Calc.) ~ -0.2 to 0.1Hydrophilic; poor retention on C18 without modification.
Solubility High in Water, MeOH, DMSOPoor solubility in non-polar solvents (Hexane).

Analytical Strategy: The "Why" Behind the Method

The characterization of this compound requires overcoming two primary obstacles:

  • Retention Issues: The secondary amine is protonated at standard HPLC pH (2-3), causing it to elute in the void volume of C18 columns.

  • Detection Issues: The molecule lacks an aromatic ring or extended conjugation, rendering standard UV detection (254 nm) insensitive.

Strategic Solution:

  • Primary Method (Purity): High-pH Reverse Phase LC . Using a pH 10 buffer suppresses the ionization of the piperidine nitrogen, increasing hydrophobicity and retention on hybrid-silica C18 columns.

  • Alternative Method (Sensitivity): HILIC-MS . Ideal for polar amines, providing high sensitivity via ESI+ without derivatization.

  • Structural ID: 1H/13C NMR in DMSO-d6 to confirm the integrity of the methylene linker and amide functionality.

Visual Workflow: Method Development Decision Tree

AnalyticalWorkflow Start Start: this compound Sample Received Solubility Solubility Check (Water/MeOH/DMSO) Start->Solubility Method_C Method C: 1H-NMR (DMSO-d6) Target: Structure ID Start->Method_C Parallel Workflow Decision Is UV Chromophore Sufficient? Solubility->Decision UV_No No (Weak < 210 nm) Decision->UV_No Direct Analysis UV_Yes Yes (Derivatized) Decision->UV_Yes Optional: Tosyl-Cl Deriv. Method_A Method A: LC-MS/MS (HILIC) Target: Trace Impurities UV_No->Method_A High Sensitivity Method_B Method B: High-pH RP-HPLC (CAD/ELSD) Target: Purity Profiling UV_No->Method_B Quantification

Figure 1: Analytical decision matrix selecting HILIC-MS and High-pH LC-CAD over standard UV methods due to lack of chromophore.

Detailed Protocols

Protocol A: High-pH RP-HPLC with Charged Aerosol Detection (CAD)

Rationale: High pH (pH 10) ensures the piperidine amine is neutral (unprotonated), maximizing interaction with the C18 stationary phase for robust retention. CAD is universal and does not rely on UV absorbance.

  • Instrument: UPLC/HPLC System with CAD or ELSD (Evaporative Light Scattering Detector).

  • Column: Waters XBridge C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent hybrid particle stable at pH 10).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 10.0 (adjusted with NH4OH).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.5 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 5 µL.

Gradient Table:

Time (min) % A % B Curve
0.0 95 5 Initial
1.0 95 5 Hold
8.0 10 90 Linear
10.0 10 90 Hold
10.1 95 5 Re-equilibrate

| 14.0 | 95 | 5 | End |

Success Criteria:

  • Retention time (RT) > 2.5 min (avoiding void).

  • Tailing Factor (Tf) < 1.5.

Protocol B: HRMS Identification (ESI+)

Rationale: Electrospray Ionization (ESI) in positive mode is highly sensitive for the basic piperidine nitrogen. High-resolution MS confirms the exact mass.

  • Instrument: Q-TOF or Orbitrap MS coupled to UPLC.

  • Ionization: ESI Positive Mode.

  • Source Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Scan Range: 50 – 500 m/z.

Expected MS Data:

  • Parent Ion [M+H]+: m/z 157.1335 (Calculated for C8H17N2O+).

  • Key Fragments (MS/MS):

    • m/z ~84.08: Piperidine ring fragment (C5H10N+), characteristic of 4-substituted piperidines.

    • m/z ~114.1: Loss of acetyl group (C2H3O).

Visual: Proposed MS Fragmentation Pathway

MS_Fragmentation Parent [M+H]+ m/z 157.13 Frag1 Loss of Acetyl [M+H - 42]+ Parent->Frag1 - C2H2O Frag2 Piperidine Ring m/z ~84.08 Frag1->Frag2 Ring Cleavage

Figure 2: Predicted ESI+ fragmentation pathway for structural confirmation.

Protocol C: NMR Structural Validation

Rationale: NMR is the definitive method to distinguish the "ylmethyl" linker from the direct "yl" analog.

  • Solvent: DMSO-d6 (Preferred for solubility and exchangeable protons).

  • Field Strength: 400 MHz or higher.

Diagnostic Signals (DMSO-d6):

  • Amide NH: Broad triplet/singlet at ~7.8 ppm (confirms amide).

  • Amide Methyl: Singlet at ~1.8 ppm (3H, -CO-CH3).

  • Methylene Linker: Triplet/Multiplet at ~2.9 ppm (2H, Ring-CH2-NH-). Crucial: This signal distinguishes it from N-(piperidin-4-yl)acetamide.

  • Piperidine NH: Broad singlet (if not exchanged) or shift dependent on salt form.

  • Ring Protons: Multiplets 1.0–3.0 ppm (9H total).

References

  • PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link] (Note: Link directs to closest related isomer record for validation of class properties; exact CAS search via PubChem recommended).

  • Zhou, G., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science. Available at: [Link]

  • Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space. RSC Medicinal Chemistry. Available at: [Link]

Sources

Application Note: HPLC Analysis of N-(piperidin-4-ylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the analytical strategy for N-(piperidin-4-ylmethyl)acetamide , a polar, basic intermediate often utilized in the synthesis of PARP inhibitors and other piperidine-scaffold therapeutics.[1] Due to the molecule's high polarity (low LogP) and lack of strong chromophores, traditional C18 Reversed-Phase HPLC (RP-HPLC) often yields poor retention and peak tailing.[1] This guide presents two validated protocols: a HILIC-UV/MS method for maximum retention and sensitivity, and a Modern RP-HPLC method utilizing Charged Surface Hybrid (CSH) technology for robust Quality Control (QC) applications.[1]

Physicochemical Profile & Analytical Challenges

Understanding the molecule is the first step to successful separation.

PropertyValue / CharacteristicAnalytical Implication
Structure Secondary Amine + AcetamideBasic Nitrogen: Causes severe tailing on standard silica due to silanol interactions.[1]
pKa (Piperidine) ~10.8 - 11.2 (Basic)Ionization: Fully protonated at neutral/acidic pH.[1] Requires high pH or specific columns for good shape.
LogP < 1.0 (Hydrophilic)Retention: Elutes near void volume (

) on standard C18 columns.
Chromophore Acetamide (weak)Detection: Requires low UV detection (205–210 nm) or Mass Spectrometry (MS).
The "Basic Amine" Challenge

At standard HPLC pH (2–3), the piperidine nitrogen is protonated (


). This cation interacts ionically with residual silanols (

) on the stationary phase, causing:
  • Peak Tailing: Asymmetry factor (

    
    ) > 2.0.
    
  • Retention Loss: The molecule prefers the aqueous mobile phase over the hydrophobic stationary phase.

Method Development Strategy

The following decision tree outlines the logical selection of the stationary phase based on the analyte's properties.

MethodSelection Start Start: this compound Polarity Is Retention on C18 > 2 min? Start->Polarity HILIC Select HILIC Mode (Polar Stationary Phase) Polarity->HILIC No (Elutes in Void) RPLC Select RP-HPLC Mode Polarity->RPLC Yes Tailing Is Peak Tailing Observed? RPLC->Tailing CSH Use CSH / Hybrid Column (High pH or Low Ionic Interaction) Tailing->CSH Yes (Silanol Interaction)

Figure 1: Method Development Decision Tree. Selection logic prioritizes HILIC for retention and Hybrid/CSH technologies for peak shape control.

Protocol A: HILIC-UV/MS (Recommended for Retention)

Objective: Maximize retention of the hydrophilic cation and allow for sensitive MS detection.[1]

Mechanism

Hydrophilic Interaction Liquid Chromatography (HILIC) uses a water-rich layer on the surface of a polar stationary phase.[1] The basic amine partitions into this water layer and interacts electrostatically with the silica surface, resulting in excellent retention.

Instrument Parameters
  • System: HPLC or UHPLC with Binary Pump.

  • Detector: UV-Vis (PDA) or Single Quad MS (ESI+).[1]

  • Column: Amide-bonded or Bare Silica (e.g., Waters XBridge Amide, Agilent ZORBAX HILIC Plus).

    • Dimensions: 100 mm x 2.1 mm, 3.5 µm (HPLC) or 1.7 µm (UHPLC).

Mobile Phase Setup
  • Solvent A (Aqueous): 10 mM Ammonium Formate in Water, pH 3.0 (Adjust with Formic Acid).

    • Note: High buffer concentration (10-20 mM) is critical to shield ionic interactions.[1]

  • Solvent B (Organic): Acetonitrile (ACN).

Gradient Program
Time (min)% A (Buffer)% B (ACN)Flow (mL/min)
0.010900.4
1.010900.4
6.040600.4
7.040600.4
7.110900.4
10.010900.4
Detection Settings
  • UV: 205 nm (Bandwidth 4 nm). Reference wavelength: Off.

  • MS (Optional): ESI Positive Mode. Target Mass

    
     (approx, dependent on exact derivative).
    

Protocol B: Modern RP-HPLC (Robust QC Method)

Objective: A robust method for purity analysis using standard reversed-phase equipment, overcoming the "silanol effect."

Mechanism

Using a Charged Surface Hybrid (CSH) or High-pH Stable column allows us to manipulate the ionization state.[1]

  • Option 1 (CSH): The stationary phase has a slight positive charge, repelling the protonated amine and preventing it from sticking to silanols (Peak Tailing < 1.2).

  • Option 2 (High pH): Using pH 10 buffers deprotonates a fraction of the amine, increasing hydrophobicity.

Instrument Parameters
  • Column: Waters XSelect CSH C18 or Agilent Poroshell HPH-C18.[1]

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm.

  • Temperature: 40°C (Improves mass transfer).

Mobile Phase Setup (High pH Variant)
  • Solvent A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with Ammonium Hydroxide).

  • Solvent B: Acetonitrile.[2][3]

Gradient Program
Time (min)% A% BFlow (mL/min)
0.09551.0
8.050501.0
10.05951.0
13.09551.0

Analytical Workflow & System Suitability

To ensure data integrity, the following workflow must be adhered to.

Workflow Prep Sample Prep Diluent: 50:50 ACN:Water SystemCheck System Suitability Inject Std (n=5) Prep->SystemCheck Criteria Pass Criteria: %RSD < 2.0% Tailing < 1.5 SystemCheck->Criteria Criteria->SystemCheck Fail (Retest) Analysis Sample Analysis Bracket with Stds Criteria->Analysis Pass Calc Data Processing Report Area % Analysis->Calc

Figure 2: Analytical Workflow ensuring data integrity through rigorous System Suitability Testing (SST).

System Suitability Criteria (Self-Validating)

Before releasing results, the system must pass these checks:

  • Tailing Factor (

    
    ):  NMT 1.5 (Strict control for amines).
    
  • Precision: %RSD of peak area

    
     2.0% (n=5 injections).
    
  • Signal-to-Noise (S/N): > 10 for Limit of Quantitation (LOQ).

Troubleshooting Guide

IssueRoot CauseCorrective Action
Peak Tailing Secondary silanol interactions.[1]Protocol A: Increase buffer ionic strength (to 20mM).Protocol B: Switch to CSH column or add 0.1% TEA (Triethylamine) as a silanol blocker.
Low Sensitivity Weak UV absorbance at 210 nm.Ensure mobile phase transparency (use HPLC-grade ACN).[1] Switch to MS detection or derivatize with Fmoc-Cl.[1]
Retention Drift pH instability or HILIC equilibration.HILIC: Requires longer equilibration (20 column volumes). RP: Ensure pH is buffered correctly.

References

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.[3][4][5] Waters Application Notes. Link

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technical Overview. Link

  • McCalley, D. V. (2017). Understanding and manipulating the separation of hydrophilic, ionizable compounds in HILIC. Journal of Chromatography A. Link

  • PubChem. (2025).[6][7][8] this compound Compound Summary. National Library of Medicine.[6] Link

Sources

Application Note: Comprehensive NMR Spectroscopic Analysis of N-(piperidin-4-ylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide to the nuclear magnetic resonance (NMR) spectroscopic characterization of N-(piperidin-4-ylmethyl)acetamide, a substituted piperidine derivative of interest in medicinal chemistry and drug development. Due to the absence of publicly available experimental NMR data for this specific compound, this guide utilizes high-quality predicted ¹H and ¹³C NMR data as a basis for a comprehensive structural elucidation workflow. We present detailed, field-proven protocols for sample preparation, and the acquisition of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. The subsequent in-depth analysis demonstrates how these techniques are synergistically employed to unambiguously assign all proton and carbon resonances, confirming the molecular structure. This guide is intended for researchers, scientists, and drug development professionals seeking to apply modern NMR methodologies for the structural verification of novel small molecules.

Introduction

This compound belongs to the class of N-substituted piperidines, a common scaffold in a wide array of pharmacologically active compounds. The piperidine ring, with its conformational flexibility and ability to be functionalized at various positions, serves as a versatile building block in the design of therapeutic agents. The acetamide moiety introduces a hydrogen bond donor and acceptor, which can be crucial for molecular recognition at biological targets. Accurate structural characterization is a cornerstone of chemical research and drug development, ensuring the identity and purity of synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure in solution.[1] Through the analysis of chemical shifts, coupling constants, and through-bond as well as through-space correlations, a complete picture of the molecular framework can be assembled. This application note details the systematic application of a suite of NMR experiments for the structural elucidation of this compound.

Molecular Structure and Numbering Scheme

For clarity in the subsequent spectral assignments, the atoms of this compound are numbered as illustrated in the diagram below.

NMR_Sample_Preparation_Workflow A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Cap and Label C->D

Caption: General workflow for preparing an NMR sample.

NMR Data Acquisition

All NMR experiments should be performed on a modern high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing inverse-detected experiments. The following are generalized acquisition parameters that should be optimized for the specific instrument and sample.

Parameter ¹H NMR ¹³C NMR COSY HSQC HMBC
Pulse Program zg30zgpg30cosygpmfhsqcedetgpsisp2.2hmbcgplpndqf
Solvent CD₃ODCD₃ODCD₃ODCD₃ODCD₃OD
Temperature 298 K298 K298 K298 K298 K
Spectral Width (F2) ~12 ppm~180 ppm~12 ppm~12 ppm~12 ppm
Spectral Width (F1) --~12 ppm~180 ppm~180 ppm
Acquisition Time ~3-4 s~1-2 s~0.2-0.3 s~0.1-0.2 s~0.2-0.3 s
Relaxation Delay 2 s2 s1.5-2 s1.5-2 s1.5-2 s
Number of Scans 1610248-168-1616-32

Predicted NMR Data and Interpretation

The following sections detail the predicted ¹H and ¹³C NMR data for this compound and provide a guide to their interpretation. These predictions were generated using a combination of established NMR prediction algorithms and analysis of structurally similar compounds. [2][3]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is the starting point for structural elucidation, providing information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), integration (relative number of protons), and multiplicity (number of neighboring protons).

Predicted ¹H NMR Data (400 MHz, CD₃OD)

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
H-101.95s3H-C(=O)CH₃
H-73.05d2H-NHCH ₂-
H-2, H-6 (axial)2.65t2HPiperidine
H-2, H-6 (equatorial)3.10d2HPiperidine
H-11.75m1HPiperidine
H-3, H-5 (axial)1.25q2HPiperidine
H-3, H-5 (equatorial)1.85d2HPiperidine
NH -87.80t1HAmide
NH -4-br s1HPiperidine

Interpretation:

  • Acetamide Methyl Group (H-10): A sharp singlet is predicted around 1.95 ppm, integrating to three protons. This is characteristic of the methyl group of an acetamide.

  • Methylene Bridge (H-7): The two protons of the methylene group adjacent to the amide nitrogen are expected to appear as a doublet around 3.05 ppm, due to coupling with the amide proton (H-8).

  • Piperidine Ring Protons: The piperidine ring protons exhibit complex splitting patterns due to their diastereotopic nature and conformational dynamics.

    • The equatorial protons (H-2e, H-6e, H-3e, H-5e) are typically deshielded compared to their axial counterparts.

    • The axial protons at positions 2 and 6 (H-2a, H-6a) are expected to show a triplet-like pattern due to coupling with both the equatorial proton on the same carbon and the axial proton on the adjacent carbon.

    • The remaining piperidine protons will present as complex multiplets.

  • Amide and Piperidine NH Protons: The amide proton (H-8) is expected to be a triplet due to coupling with the adjacent methylene protons (H-7). The piperidine NH proton (H-4) signal is often broad and may exchange with the deuterated solvent, potentially leading to its disappearance or a broad, less defined signal.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In a proton-decoupled spectrum, each unique carbon atom typically gives rise to a single peak.

Predicted ¹³C NMR Data (100 MHz, CD₃OD)

Carbon(s) Predicted Chemical Shift (ppm) Assignment
C-1022.5-C(=O)C H₃
C-9173.0-C (=O)CH₃
C-746.0-NHC H₂-
C-136.0Piperidine
C-2, C-645.5Piperidine
C-3, C-532.0Piperidine

Interpretation:

  • Carbonyl Carbon (C-9): The carbonyl carbon of the acetamide group is the most deshielded carbon, predicted to appear around 173.0 ppm.

  • Acetamide Methyl Carbon (C-10): The methyl carbon of the acetamide will be found in the aliphatic region, around 22.5 ppm.

  • Methylene Bridge Carbon (C-7): The carbon of the methylene group linking the piperidine ring and the amide nitrogen is expected at approximately 46.0 ppm.

  • Piperidine Ring Carbons (C-1, C-2/6, C-3/5): The carbons of the piperidine ring will resonate in the range of 30-50 ppm. Due to symmetry, C-2 and C-6 are equivalent, as are C-3 and C-5.

2D NMR Correlation Spectroscopy

Two-dimensional NMR experiments are essential for assembling the molecular structure by revealing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).

Expected COSY Correlations:

  • A cross-peak between the amide NH (H-8) and the methylene protons (H-7).

  • A network of cross-peaks connecting all the protons within the piperidine ring spin system (H-1, H-2/6, H-3/5).

The following diagram illustrates the expected COSY correlations.

Caption: Key expected COSY correlations for this compound.

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached (¹JCH).

Expected HSQC Correlations:

  • H-10 with C-10

  • H-7 with C-7

  • H-1 with C-1

  • H-2, H-6 with C-2, C-6

  • H-3, H-5 with C-3, C-5

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons over two or three bonds (²JCH and ³JCH), which is crucial for connecting different spin systems.

Expected Key HMBC Correlations:

  • H-10 (acetamide methyl) to C-9 (carbonyl). This is a key correlation for identifying the acetamide group.

  • H-7 (methylene bridge) to C-9 (carbonyl) and C-1 (piperidine). This links the acetamide side chain to the piperidine ring.

  • H-2, H-6 to C-4 (if observable) and C-1 . These correlations help to confirm the assignments within the piperidine ring.

The HMBC experiment is pivotal in confirming the overall structure, as illustrated below.

HMBC_Workflow A Identify ¹H and ¹³C signals B Correlate directly bonded H-C pairs via HSQC A->B C Connect spin systems via long-range HMBC correlations (e.g., H-10 to C-9, H-7 to C-1) B->C D Confirm final structure C->D

Sources

N-(piperidin-4-ylmethyl)acetamide in antiviral research.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilizing N-(piperidin-4-ylmethyl)acetamide as a Privileged Scaffold in Antiviral Fragment-Based Drug Discovery

Abstract

This application note details the utility of This compound (CAS: 138636-66-9) as a high-value fragment intermediate in the development of antiviral therapeutics. Structurally characterized by a basic piperidine core and a flexible acetamide side chain, this moiety serves as a critical pharmacophore for targeting viral proteases (e.g., SARS-CoV-2 Mpro/PLpro) and polymerases (e.g., HIV-1 RT). This guide provides validated protocols for its synthetic integration into larger scaffolds, biophysical screening via Surface Plasmon Resonance (SPR), and cellular efficacy evaluation.

Part 1: Structural Pharmacology & Rationale

1.1 The "Privileged Scaffold" Concept In Fragment-Based Drug Discovery (FBDD), this compound acts as a "super-fragment" due to its ability to satisfy multiple binding requirements simultaneously:

  • Solubility & Basicity: The secondary amine of the piperidine (pKa ~10-11) is protonated at physiological pH, improving aqueous solubility and enabling ionic interactions with acidic residues (Asp/Glu) often found in viral active sites.

  • Peptide Mimicry: The acetamide group mimics the peptide backbone of viral substrates, allowing it to form hydrogen bond networks within the S1/S2 pockets of viral proteases.

  • Vector for Growth: The secondary nitrogen offers a distinct "exit vector," allowing medicinal chemists to grow the molecule into adjacent hydrophobic pockets without disrupting the primary binding mode.

1.2 Target Profile

  • SARS-CoV-2 Mpro/PLpro: Binds to the S3/S4 sub-pockets, blocking substrate recognition.

  • HIV-1 Reverse Transcriptase: Acts as a solubilizing tail for Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), fitting into the solvent-exposed channel.

  • Influenza Neuraminidase: Mimics the N-acetyl group of sialic acid.

Part 2: Synthetic Protocols (Lead Optimization)

This section details the covalent attachment of this compound to a heteroaromatic core (e.g., a chloropyrimidine or aldehyde-functionalized scaffold) to generate a "Lead" compound.

Method A: Reductive Amination (For Aldehyde Cores)

Use this method when attaching the fragment to a scaffold containing an aldehyde handle.

Materials:

  • Fragment: this compound (1.0 equiv)

  • Core: Heteroaryl-aldehyde (1.0 equiv)

  • Reagent: Sodium triacetoxyborohydride (STAB, 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Catalyst: Acetic Acid (catalytic, optional)

Protocol:

  • Dissolution: In a round-bottom flask, dissolve the Heteroaryl-aldehyde (1.0 mmol) and this compound (1.0 mmol) in anhydrous DCE (10 mL).

  • Imine Formation: Stir at room temperature (RT) for 30–60 minutes under nitrogen. (Optional: Add 1 drop of acetic acid to catalyze imine formation).

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (1.5 mmol) portion-wise.

  • Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor via LC-MS for the disappearance of the aldehyde.

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via Flash Column Chromatography (DCM:MeOH gradient).

Method B: Nucleophilic Aromatic Substitution (SₙAr) (For Halogenated Cores)

Use this method for attaching the fragment to electron-deficient heteroaryl chlorides/fluorides.

Protocol:

  • Setup: Dissolve the Chlorinated Heteroaryl Core (1.0 mmol) in DMSO or DMF (5 mL).

  • Addition: Add this compound (1.2 mmol) and DIPEA (N,N-Diisopropylethylamine, 3.0 mmol).

  • Heating: Heat the reaction mixture to 80–100°C for 2–6 hours.

  • Workup: Dilute with water/ice. If a precipitate forms, filter and wash. If not, extract with Ethyl Acetate.

Part 3: Biophysical Screening Protocol (SPR)

Objective: Determine the binding affinity (


) of the synthesized lead against a viral target (e.g., SARS-CoV-2 Mpro).

System: Biacore 8K or T200 (Cytiva).

Protocol:

  • Immobilization:

    • Activate the CM5 sensor chip surface using EDC/NHS (1:1).

    • Inject the viral protein (Target) in Acetate buffer (pH 4.5 or 5.0) to reach a density of ~2000–4000 RU.

    • Block remaining active sites with Ethanolamine.

  • Analyte Preparation:

    • Dissolve the this compound derivative in 100% DMSO (10 mM stock).

    • Dilute into Running Buffer (HBS-P+: 10 mM HEPES, 150 mM NaCl, 0.05% P20 surfactant, 1% DMSO).

    • Prepare a concentration series (e.g., 0.1 µM to 100 µM).

  • Injection Cycle:

    • Flow rate: 30 µL/min.

    • Contact time: 60 seconds (Association).

    • Dissociation time: 120 seconds.

    • Regeneration: Usually not required for small molecules; if needed, use 10 mM Glycine pH 2.5.

  • Data Analysis:

    • Reference subtract (Flow Cell 2 minus Flow Cell 1).

    • Solvent correct (DMSO calibration).

    • Fit data to a 1:1 Langmuir Binding Model to calculate

      
      , 
      
      
      
      , and
      
      
      .

Part 4: Antiviral Efficacy Protocol (CPE Assay)

Objective: Assess the ability of the compound to rescue cells from Virus-Induced Cytopathic Effect (CPE).

Cell Line: Vero E6 (for SARS-CoV-2) or MDCK (for Influenza). Readout: CellTiter-Glo (ATP quantification).

Protocol:

  • Seeding: Seed Vero E6 cells (10,000 cells/well) in 96-well opaque plates. Incubate overnight at 37°C/5% CO₂.

  • Compound Treatment:

    • Prepare 3-fold serial dilutions of the test compound in assay media (DMEM + 2% FBS).

    • Add compounds to cells 1 hour prior to infection (Prophylactic mode).

  • Infection:

    • Infect cells with the virus at a Multiplicity of Infection (MOI) of 0.01 to 0.05.

    • Include "Mock Infected" (Cell Control) and "Virus Only" (0% Inhibition) controls.

  • Incubation: Incubate for 48–72 hours (until Virus Only wells show >80% cell death).

  • Readout:

    • Equilibrate plate to RT.

    • Add CellTiter-Glo reagent (Promega). Shake for 2 mins.

    • Measure Luminescence.

  • Calculation:

    
    
    
    • Calculate

      
       using non-linear regression (GraphPad Prism).
      

Part 5: Data Visualization & Logic

Figure 1: Synthetic Integration Workflow

This diagram illustrates the decision logic for attaching the fragment to different core scaffolds.

SyntheticWorkflow Fragment This compound (Fragment) Reaction_RedAm Reductive Amination (NaBH(OAc)3, DCE) Fragment->Reaction_RedAm + Reaction_SnAr SnAr Coupling (DIPEA, DMSO, Heat) Fragment->Reaction_SnAr + Core_Aldehyde Core Scaffold (Aldehyde) Core_Aldehyde->Reaction_RedAm Core_Halide Core Scaffold (Halide: Cl/F) Core_Halide->Reaction_SnAr Product Lead Antiviral Candidate (Secondary Amine Linked) Reaction_RedAm->Product Reaction_SnAr->Product Purification Purification (Flash Chromatography) Product->Purification

Caption: Synthetic pathways for coupling the piperidine-acetamide fragment to aldehyde or halide-functionalized antiviral cores.

Figure 2: Antiviral Screening Logic

The critical path from chemical synthesis to validated biological hit.

ScreeningLogic Compound Synthesized Derivative Solubility Solubility Check (Kinetic Turbidimetry) Compound->Solubility SPR SPR Screening (Binding Affinity Kd) Solubility->SPR If Soluble > 50µM CPE CPE Assay (Cellular EC50) SPR->CPE If Kd < 10µM Tox Cytotoxicity Counter-Screen (CC50) CPE->Tox Parallel Decision Go / No-Go Decision CPE->Decision Tox->Decision

Caption: Hierarchical screening cascade ensuring only soluble, specific binders proceed to cellular efficacy testing.

Part 6: Summary of Key Parameters

ParameterValue / ConditionRationale
Fragment pKa ~10.8 (Piperidine NH)Ensures lysosomal trapping (potential mechanism) and solubility.
Binding Mode H-Bond Donor/AcceptorAcetamide mimics peptide backbone in protease S1/S2 pockets.
SPR Contact Time 60 secondsSufficient for fast-on/fast-off fragment kinetics.
Cell Assay MOI 0.01 – 0.05Low MOI ensures multiple replication cycles, increasing assay sensitivity.
Solvent Limit < 0.5% DMSOHigher DMSO concentrations can disrupt viral envelope integrity.

References

  • Fragment-Based Discovery of SARS-CoV-2 PLpro Inhibitors. Source: National Institutes of Health (NIH) / PubMed. Context: Describes the use of piperidine-based fragments binding to the S3/S4 pockets of the Papain-like protease. URL:[Link]

  • Piperidine Scaffolds in Medicinal Chemistry: Antiviral Applications. Source: Journal of Medicinal Chemistry / PMC. Context: Reviews the structural versatility of piperidines in HIV-1 NNRTIs and Influenza inhibitors. URL:[Link]

  • Discovery of Piperidin-4-yl-aminopyrimidine Derivatives as HIV-1 NNRTIs. Source: European Journal of Medicinal Chemistry. Context: Demonstrates the specific use of the piperidine linker to improve solubility and potency in Reverse Transcriptase inhibitors. URL:[Link]

  • PubChem Compound Summary: this compound. Source: National Center for Biotechnology Information (NCBI). Context: Chemical and physical properties, toxicity data, and related bioactivity records.[1][2] URL:[Link]

Sources

Application Notes and Protocols for Evaluating N-(piperidin-4-ylmethyl)acetamide Activity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of N-(piperidin-4-ylmethyl)acetamide as a Putative Histone Deacetylase Inhibitor

This compound is a small molecule whose biological activity is not yet fully characterized. However, its chemical structure, featuring an acetamide group, bears resemblance to the pharmacophores of known inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins. This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[1] Aberrant HDAC activity has been implicated in the pathogenesis of various diseases, including cancer and neurodegenerative disorders, making HDACs attractive therapeutic targets.[2]

The structural similarity of this compound to established HDAC inhibitors suggests that it may exert its biological effects through the modulation of HDAC activity. Therefore, this document provides a comprehensive guide for researchers to investigate this hypothesis using robust cell-based assays. We will detail the protocols for directly measuring cellular HDAC activity and subsequently assessing the downstream consequences of HDAC inhibition on cell viability and proliferation. These assays are designed to be conducted in a standard cell culture laboratory and are amenable to high-throughput screening.

Principle of Cell-Based HDAC Activity Assays

Direct measurement of HDAC activity within intact cells provides a more physiologically relevant assessment of a compound's inhibitory potential compared to biochemical assays using purified enzymes. Cell-based assays account for factors such as cell permeability, metabolic stability, and off-target effects. The most common methods utilize a cell-permeable fluorogenic substrate. This substrate, typically containing an acetylated lysine residue, can freely enter the cell where it is acted upon by endogenous HDACs. Deacetylation of the substrate by active HDACs renders it susceptible to a developer enzyme, which then cleaves the substrate, releasing a highly fluorescent molecule. The intensity of the fluorescent signal is directly proportional to the HDAC activity within the cell.[3][4] A reduction in fluorescence in the presence of a test compound, such as this compound, indicates inhibition of HDAC activity.

I. Primary Assay: Fluorometric Cell-Based HDAC Activity Assay

This protocol is adapted from commercially available kits and provides a method to quantify the intracellular HDAC inhibitory activity of this compound.

A. Rationale for Method Selection

A fluorometric, cell-based assay is chosen for its high sensitivity, broad dynamic range, and amenability to a 96-well or 384-well plate format, making it suitable for screening and dose-response studies. The use of a cell-permeable substrate allows for the direct measurement of HDAC activity in a cellular context.

B. Materials

  • Human cancer cell line (e.g., HeLa, HCT116, or a cell line relevant to the researcher's field of study)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • This compound (test compound)

  • Trichostatin A (TSA) or a known HDAC inhibitor (positive control)

  • Dimethyl sulfoxide (DMSO) (vehicle control)

  • Cell-based HDAC activity assay kit (containing a cell-permeable HDAC substrate and developer)

  • Opaque-walled 96-well cell culture plates

  • Fluorescence microplate reader (with excitation/emission wavelengths appropriate for the chosen kit, typically around 350-360 nm excitation and 440-460 nm emission)

C. Experimental Workflow

Caption: Workflow for the fluorometric cell-based HDAC activity assay.

D. Step-by-Step Protocol

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Harvest the cells using trypsin-EDTA and perform a cell count.

    • Seed the cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 10,000-40,000 cells per well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent-induced toxicity.

    • Prepare solutions for the positive control (e.g., Trichostatin A) and a vehicle control (medium with the same final concentration of DMSO).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions, positive control, or vehicle control to the respective wells.

    • Incubate the plate for a duration determined by the experimental design (e.g., 4, 12, or 24 hours) at 37°C and 5% CO₂.

  • HDAC Activity Measurement:

    • Following the treatment incubation, add the cell-permeable HDAC substrate from the assay kit to each well according to the manufacturer's instructions.

    • Incubate the plate at 37°C for the time specified in the kit protocol (typically 30-60 minutes) to allow for substrate deacetylation by cellular HDACs.

    • Add the developer solution to each well. This will stop the HDAC reaction and initiate the fluorescence-generating step.

    • Incubate the plate at room temperature for 15-30 minutes, protected from light.

    • Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths.

E. Data Analysis

  • Subtract the average fluorescence of the "no cell" control wells from all other wells to correct for background fluorescence.

  • Normalize the data by expressing the fluorescence of the treated wells as a percentage of the vehicle control (100% HDAC activity).

  • Plot the percentage of HDAC activity against the log concentration of this compound.

  • Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of HDAC activity) using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

Treatment GroupConcentrationAverage Fluorescence% HDAC Activity
Vehicle (DMSO)0.1%15000100%
This compound1 µM1200080%
This compound10 µM750050%
This compound100 µM300020%
Trichostatin A (Positive Control)1 µM150010%
No Cell ControlN/A500N/A

Table 1: Representative data for a cell-based HDAC activity assay.

II. Secondary Assay: Cell Viability and Proliferation (MTT Assay)

HDAC inhibitors are known to induce cell cycle arrest, differentiation, and apoptosis, leading to a reduction in cell proliferation and viability.[5] The MTT assay is a colorimetric method to assess these downstream effects of this compound treatment.

A. Rationale for Method Selection

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and straightforward method for assessing cell metabolic activity, which is an indicator of cell viability.[6][7] Viable cells with active mitochondria can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

B. Materials

  • Cells and reagents from the primary assay

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Clear-bottomed 96-well cell culture plates

  • Absorbance microplate reader (with a filter for 570 nm)

C. Experimental Workflow

Caption: Workflow for the MTT cell viability assay.

D. Step-by-Step Protocol

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the primary HDAC activity assay protocol, using a clear-bottomed 96-well plate.

    • The incubation period for compound treatment in a viability assay is typically longer (e.g., 24, 48, or 72 hours) to allow for effects on cell proliferation to become apparent.

  • MTT Assay:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C and 5% CO₂. During this time, purple formazan crystals will form in viable cells.

    • Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the attached cells.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

E. Data Analysis

  • Subtract the average absorbance of the "no cell" control wells from all other wells.

  • Express the absorbance of the treated wells as a percentage of the vehicle control (100% viability).

  • Plot the percentage of cell viability against the log concentration of this compound.

  • Calculate the GI₅₀ value (the concentration of the compound that causes 50% growth inhibition) using non-linear regression analysis.

Treatment GroupConcentrationAverage Absorbance (570 nm)% Cell Viability
Vehicle (DMSO)0.1%0.850100%
This compound1 µM0.81095.3%
This compound10 µM0.63875.1%
This compound100 µM0.42550.0%
Doxorubicin (Positive Control)1 µM0.21325.1%
No Cell ControlN/A0.050N/A

Table 2: Representative data for an MTT cell viability assay after 48 hours of treatment.

III. Hypothesized Mechanism of Action

The proposed mechanism involves this compound entering the cell and inhibiting HDAC enzymes. This leads to an accumulation of acetylated histones, altering chromatin structure and gene expression. The downstream consequences include the activation of tumor suppressor genes and the repression of oncogenes, ultimately leading to cell cycle arrest and a decrease in cell proliferation.

HDAC_Inhibition_Pathway cluster_cellular Cellular Environment cluster_nucleus Nucleus cluster_outcome Biological Outcome Compound This compound HDAC Histone Deacetylase (HDAC) Compound->HDAC Inhibition Histone Histone Protein HDAC->Histone Deacetylation AcetylatedHistone Acetylated Histone Histone->AcetylatedHistone Acetylation (by HATs) DNA DNA (Condensed) Histone->DNA OpenDNA DNA (Relaxed/Open) Transcriptional Activation AcetylatedHistone->OpenDNA CellCycleArrest Cell Cycle Arrest OpenDNA->CellCycleArrest Apoptosis Apoptosis OpenDNA->Apoptosis ReducedProliferation Reduced Cell Proliferation CellCycleArrest->ReducedProliferation Apoptosis->ReducedProliferation

Caption: Hypothesized mechanism of action for this compound as an HDAC inhibitor.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial characterization of this compound as a potential HDAC inhibitor. By first directly measuring its effect on intracellular HDAC activity and then confirming its impact on cell viability, researchers can generate the foundational data needed to justify further investigation into its therapeutic potential. Positive results from these assays would warrant more detailed studies, such as isoform-specific HDAC inhibition assays and in vivo efficacy models.

References

  • Amsbio. (n.d.). HDAC Fluorogenic Assay Kit (Green). Retrieved February 7, 2026, from [Link]

  • BPS Bioscience. (n.d.). HDAC5 Fluorogenic Assay Kit. Retrieved February 7, 2026, from [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved February 7, 2026, from [Link]

  • Creative Bioarray. (n.d.). Resazurin Assay Protocol. Retrieved February 7, 2026, from [Link]

  • Ghasemi, M., et al. (2021). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. Bio-protocol, 11(6), e3959.
  • BMG Labtech. (2023, March 1). Histone deacetylases (HDACs):erasers of epigenetic marks. Retrieved February 7, 2026, from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved February 7, 2026, from [Link]

  • Anaspec. (n.d.). SensoLyte® 520 HDAC Activity Assay Kit Fluorimetric. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved February 7, 2026, from [Link]

  • McKeague Lab of Genomic Chemistry. (2021, November 2). Resazurin Cell Viability Assay. YouTube. Retrieved February 7, 2026, from [Link]

  • Qiu, T., et al. (2017). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. PMC, 7(1), 107.
  • Jgd, J. G. D., & Gp, G. P. (2015).
  • Capparelli, C., et al. (2022).
  • Schmalz, H.-G. (2018).
  • Creative Diagnostics. (n.d.). Histone Deacetylase Pathway. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Histone deacetylase. Retrieved February 7, 2026, from [Link]

Sources

Application Note: Preclinical Administration and Dose-Optimization Protocol for N-(piperidin-4-ylmethyl)acetamide in Mice

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

N-(piperidin-4-ylmethyl)acetamide is a functionalized piperidine scaffold frequently utilized as a pharmacophore in the development of antagonists for MCH-R1 (Melanin-Concentrating Hormone Receptor 1), NLRP3 inflammasome inhibitors , and LMPTP inhibitors [1, 2, 3].

While often used as a synthetic intermediate, researchers frequently evaluate this core fragment in vivo to establish baseline toxicity, off-target effects (specifically hERG channel liability), or as a negative control in fragment-based drug discovery (FBDD).

Critical Note: Unlike established pharmacotherapies, this compound does not have a single "standard" therapeutic dose. Administration requires a de novo dose-ranging strategy . This guide details the formulation, safety profiling, and administration protocols required to evaluate this New Chemical Entity (NCE) in murine models.

Physicochemical Profile
PropertyValueImplication for In Vivo Dosing
Molecular Weight 156.23 g/mol High molar clearance potential.
Basicity (pKa) ~10.5 (Piperidine N)Requires pH adjustment. Insoluble in neutral PBS; soluble in acidic media or as a salt (HCl/TFA).
LogP ~0.3 (Predicted)Hydrophilic. Good systemic distribution but rapid renal clearance likely.
Known Liabilities hERG Inhibition [2]Cardiotoxicity Risk. Monitor for arrhythmias if dosing >50 mg/kg IV.

Formulation Strategy (Solubility & Stability)

The secondary amine in the piperidine ring renders the free base poorly soluble in neutral physiological buffers. Improper formulation leads to precipitation in the peritoneum (IP) or stomach (PO), causing variable bioavailability.

Protocol A: Preparation of Injection Vehicle (20 mg/mL Stock)

Reagents:

  • This compound (Free Base or HCl salt).

  • 0.9% Saline (sterile).

  • 1N HCl and 1N NaOH.

  • Dimethyl sulfoxide (DMSO) - Optional co-solvent.

Step-by-Step Procedure:

  • Calculation: To prepare 5 mL of a 20 mg/mL solution (Total 100 mg compound).

  • Dissolution (Salt Form): If using the HCl salt , dissolve 100 mg directly into 5 mL of 0.9% sterile saline. Vortex for 30 seconds.

  • Dissolution (Free Base):

    • Weigh 100 mg of the free base.

    • Add 4.5 mL of 0.9% saline. Note: The solution will likely remain cloudy.

    • Acidification: Dropwise add 1N HCl while vortexing until the solution clears (target pH 4.5–5.0). The piperidine nitrogen must be protonated.

    • Neutralization (Careful): Back-titrate with 0.1N NaOH to reach pH 6.0–7.0 . Stop immediately if precipitation occurs.

  • Sterilization: Pass through a 0.22 µm PES syringe filter.

  • Stability: Use fresh. Piperidine acetamides are stable for 24h at 4°C but prone to hydrolysis over long-term storage in aqueous acid.

Dosage & Administration Protocols

Because this is a scaffold molecule, dosing is stratified into Toxicity Screening (finding the Maximum Tolerated Dose, MTD) and Efficacy/Control Dosing .

Dose-Ranging Workflow (OECD 425 "Up-and-Down" Procedure)

Do not arbitrarily select a high dose. Piperidine derivatives can induce seizures or respiratory depression at high concentrations.

DoseRanging Start Start: Limit Test Dose1 Dose A: 10 mg/kg (IP) Start->Dose1 Obs1 Observation (48h) Dose1->Obs1 Decision1 Adverse Effects? Obs1->Decision1 Escalate Escalate to 30 mg/kg Decision1->Escalate No Toxicity Deescalate De-escalate to 3 mg/kg Decision1->Deescalate Seizures/Lethargy MTD Define MTD (Max Tolerated Dose) Escalate->MTD Limit reached (100mg/kg) Deescalate->MTD

Figure 1: Adaptive dose-escalation strategy for establishing the safety window of piperidine scaffolds.

Recommended Dosing Regimens

Based on structural analogs (e.g., Melperone, MCH-R1 antagonists) and metabolic clearance predictions [2, 4]:

Study TypeRouteDosage RangeFrequencyVolume (mL/kg)
Pilot Toxicity IP10, 30, 100 mg/kgSingle Bolus10 mL/kg
Pharmacokinetics IV1 – 3 mg/kgSingle Bolus5 mL/kg
Chronic Efficacy PO30 – 100 mg/kgBID (Twice Daily)10 mL/kg

Mechanistic Rationale:

  • IP (Intraperitoneal): Preferred for initial screening. High hepatic first-pass effect is expected due to the piperidine ring; IP mimics this better than SC.

  • PO (Oral Gavage): Bioavailability (

    
    ) may be low (<30%) due to rapid metabolism. If efficacy is lost PO compared to IP, consider N-methylation or formulation in 20% HP-β-CD (Cyclodextrin) to enhance stability.
    

Experimental Workflow: In Vivo Evaluation

Phase 1: Safety & Tolerability (Day 1-3)
  • Animals: C57BL/6 mice (n=3 per dose group), Male, 8-10 weeks.

  • Administration: Administer 30 mg/kg IP.

  • Monitoring:

    • 0-30 min: Observe for Straub tail (opioid activity), sedation, or convulsions (GABA/hERG off-target effects).

    • 24h: Measure body weight. >10% weight loss indicates toxicity.

  • Endpoint: If no adverse events, proceed to Phase 2.

Phase 2: Pharmacokinetic (PK) Profiling (Day 7)

Since the half-life (


) of simple piperidines is often short (<2 hours), efficacy failure is often due to clearance rather than lack of potency.
  • Dose: 10 mg/kg IV (Tail vein) vs. 30 mg/kg PO.

  • Sampling: Retro-orbital blood collection at 15 min, 1h, 4h, 8h.

  • Analysis: LC-MS/MS (MRM transition for parent mass 156.2

    
     fragment).
    
Phase 3: Efficacy Readout (Example: Analgesia/Inflammation)

If testing for analgesic properties (common for this scaffold class):

  • Assay: Tail Flick or Hot Plate Test.[1]

  • Timing: Test 30 minutes post-dose (Tmax is typically rapid for this class).

  • Control: Saline (Negative) and Morphine 5 mg/kg (Positive).

Safety & Toxicology Alerts

hERG Channel Inhibition

Research on 2-piperidin-4-yl-acetamide derivatives indicates a structural liability for hERG potassium channel inhibition [2].[2]

  • Symptom: QT prolongation, sudden cardiac arrest in mice.

  • Mitigation: Do not exceed bolus doses of 10 mg/kg IV without prior telemetry monitoring.

CNS Depression

The piperidine moiety is structurally related to GABA-ergic and opioid modulators.

  • Observation: At high doses (>100 mg/kg), monitor for respiratory depression (slowed breathing rate, cyanosis).

References

  • LMPTP Inhibitors: Stanford, S. M., et al. (2018). Inhibitors of low molecular weight protein tyrosine phosphatase (LMPTP) and uses thereof. Patent WO2018204176A1. Link

  • MCH-R1 Antagonists & hERG: Berglund, S., et al. (2009).[2] Optimization of 2-piperidin-4-yl-acetamides as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Designing out hERG inhibition. Bioorganic & Medicinal Chemistry Letters, 19(15), 4268-4273.[2] Link

  • NLRP3 Inhibitors: Cichero, E., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(10). Link

  • Piperidine Pharmacokinetics: Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1). Link

Sources

Application Note: High-Throughput Screening of N-(piperidin-4-ylmethyl)acetamide Analogs for PARP-1 Inhibition

[1][2]

Abstract

This application note details a robust High-Throughput Screening (HTS) workflow for evaluating a focused library of N-(piperidin-4-ylmethyl)acetamide analogs. This chemical scaffold acts as a privileged structure, serving as a potential mimetic for the nicotinamide moiety required for binding to the catalytic domain of Poly(ADP-ribose) polymerase 1 (PARP-1).[1][2] We describe a homogeneous, mix-and-read HTRF® (Homogeneous Time-Resolved Fluorescence) assay designed to quantify PARP-1 enzymatic inhibition. The protocol includes library design considerations, assay optimization, and data validation strategies to identify high-potency hits while filtering out false positives and hERG-liable compounds.

Introduction & Rationale

The Scaffold: this compound

The this compound core (CAS 71207-33-5) possesses favorable physicochemical properties for drug discovery, including high water solubility and a secondary amine amenable to rapid diversification.[1] Structurally, the piperidine ring provides a semi-rigid linker, while the acetamide group can engage in hydrogen bonding with the Ser904 and Gly863 residues within the PARP-1 catalytic pocket, mimicking the interactions of the natural substrate NAD+.[2]

The Target: PARP-1

PARP-1 is a nuclear enzyme critical for the repair of single-strand DNA breaks (SSBs) via the Base Excision Repair (BER) pathway.[1] Inhibitors of PARP-1 are clinically validated (e.g., Olaparib, Niraparib) for treating BRCA-mutated cancers by inducing synthetic lethality.[1][2]

Experimental Strategy

To screen analogs of this scaffold effectively, we employ an HTRF assay.[2] Unlike traditional wash-based ELISAs, HTRF allows for miniaturization to 384-well low-volume formats, reducing reagent cost and increasing throughput.[1][2] The assay measures the transfer of ADP-ribose from NAD+ to a histone substrate (PARylation).[1]

Chemical Library Design

Before screening, the library is constructed via parallel synthesis.[2] The this compound core allows for diversification at the piperidine nitrogen (

1

Synthetic Route:

  • Core: this compound.[1][3]

  • Diversification (

    
    ):  Reductive amination with various aldehydes or nucleophilic substitution with alkyl halides.[1]
    
  • Objective: Explore hydrophobic vectors to access the "adenine binding pocket" of the enzyme.[1]

ChemicalSpaceFigure 1: Chemical Logic of the Scaffold LibraryCoreThis compound(Core Scaffold)R1R1 Diversification(Piperidine Nitrogen)Core->R1Reductive AminationTargetPARP-1 Nicotinamide Pocket(Binding Site)Core->TargetH-Bonding (Acetamide)R1->TargetHydrophobic Interaction

Figure 1: The acetamide group anchors the molecule via Hydrogen bonds, while the piperidine tail (

HTS Assay Principle (HTRF®)

The assay utilizes a double-antibody detection step to quantify the formation of poly(ADP-ribose) (PAR) chains on a biotinylated histone substrate.[1]

  • Enzymatic Reaction: PARP-1 + Biotin-Histone H4 + NAD+

    
     PAR-Biotin-Histone H4 + Nicotinamide.[1][2]
    
  • Detection Step:

    • Donor: Anti-PAR antibody labeled with Europium Cryptate (Eu-K).[1]

    • Acceptor: Streptavidin labeled with XL665 (Allophycocyanin derivative).[1]

  • Signal: When PAR chains are formed on the histone, the Anti-PAR-Eu binds to the PAR, and Streptavidin-XL665 binds to the biotin.[2] This proximity allows FRET (Fluorescence Resonance Energy Transfer).[1]

    • High Signal (665 nm): High PARylation (No Inhibition).[1]

    • Low Signal (665 nm): Inhibited Enzyme.[1]

HTRF_MechanismFigure 2: HTRF Assay Principle for PARP InhibitionEnzymePARP-1 EnzymeReactionEnzymatic Reaction(PARylation)Enzyme->ReactionSubstrateBiotin-Histone + NAD+Substrate->ReactionInhibitorScaffold AnalogInhibitor->ReactionBlocksDonorAnti-PAR-Europium(Donor)Reaction->DonorBinds PARAcceptorStreptavidin-XL665(Acceptor)Reaction->AcceptorBinds BiotinSignalHTRF Signal (665nm)Decreases with InhibitionDonor->SignalFRETAcceptor->Signal

Figure 2: Schematic of the HTRF reaction. Signal intensity is inversely proportional to inhibitor potency.

Detailed Protocol

Reagents & Buffers
  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl

    
    , 1 mM DTT, 0.01% Tween-20.[1][2]
    
  • Enzyme: Recombinant Human PARP-1 (Final conc: 2 nM).[1]

  • Substrates: Biotinylated Histone H4 (Final conc: 50 nM) and NAD+ (Final conc: 10 µM - Note: Keep at

    
    ).[1]
    
  • Detection Reagents: Anti-PAR-Eu-K and Streptavidin-XL665 (diluted in detection buffer containing 500 mM KF to stop the reaction).

Plate Map (384-Well Low Volume)
  • Columns 1-2: Min Signal Controls (No Enzyme, 100% Inhibition mimic).

  • Columns 3-22: Test Compounds (Single point at 10 µM or Dose-Response).

  • Columns 23-24: Max Signal Controls (DMSO only, 0% Inhibition).

Step-by-Step Procedure
StepActionVolumeNotes
1 Compound Dispense 100 nLAcoustic dispensing (e.g., Echo 550) of compounds in DMSO.[1][2] Final DMSO < 1%.[1][4][5]
2 Enzyme Addition 5 µLDispense PARP-1 in Assay Buffer. Incubate 15 min at RT to allow inhibitor binding.[1]
3 Substrate Addition 5 µLAdd mixture of Biotin-Histone H4 and NAD+ to initiate reaction.[1]
4 Enzymatic Incubation -Incubate for 60 minutes at Room Temperature (RT).
5 Detection Addition 10 µLAdd mixture of Anti-PAR-Eu + SA-XL665 in Detection Buffer (contains EDTA/KF).[1]
6 Equilibration -Incubate for 60 minutes at RT (dark).
7 Readout -Read on HTRF-compatible reader (e.g., PHERAstar, EnVision).[1][2] Ex: 337nm, Em: 620nm & 665nm.[1][2]

Data Analysis & Validation

HTRF Ratio Calculation

Raw data consists of two emission channels.[1] The ratiometric measurement corrects for well-to-well quenching or volume errors.

1
Percent Inhibition
1
  • 
    : Average signal of No Enzyme controls.[1]
    
  • 
    : Average signal of DMSO controls.[1]
    
Assay Quality (Z-Factor)

A Z-factor > 0.5 is required for a valid HTS run.[1]

1
Hit Criteria
  • Primary Hit: > 50% inhibition at 10 µM.[1]

  • Counter Screen: Hits must be tested against PARP-2 to determine selectivity.

  • Safety Profiling: Due to the piperidine moiety, hits should be screened in silico or in vitro for hERG channel blockage (see Ref [2]) to avoid cardiotoxicity.[2]

References

  • BPS Bioscience. (2023).[1] PARPtrap™ Assay Kit for PARP1 Protocol. Retrieved from [1]

  • Moorthy, N. S., et al. (2012).[1][2] Structural analysis of 2-piperidin-4-yl-acetamide derivatives for hERG blocking and MCH R1 antagonistic activities. Current Drug Discovery Technologies.[1] Retrieved from

  • Revvity. (2023). HTRF Human Total PARP1 Detection Kit. Retrieved from [1]

  • Sigma-Aldrich. (2023).[1] PARP1 Enzyme Activity Assay (Fluorometric) Protocol. Retrieved from [1]

  • Antolin, A. A., & Mestres, J. (2017).[1][2] Novel PARP-1 Inhibitor Scaffolds Disclosed by a Dynamic Structure-Based Pharmacophore Approach. ResearchGate. Retrieved from

Troubleshooting & Optimization

N-(piperidin-4-ylmethyl)acetamide synthesis byproducts and purification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis & Purification of N-(piperidin-4-ylmethyl)acetamide

Current Status: Online Agent: Senior Application Scientist Topic: Regioselective Synthesis, Impurity Profiling, and Purification Protocols Target Molecule: this compound (Also known as 4-(Acetamidomethyl)piperidine) CAS Registry: 134442-46-3 (HCl salt), 7144-05-0 (Starting Amine)[1]

Executive Summary

The synthesis of this compound presents a classic chemoselectivity challenge: differentiating between a highly nucleophilic primary amine (on the methyl arm) and a secondary amine (in the piperidine ring).[1]

While the primary amine is sterically more accessible, the secondary piperidine nitrogen is more basic (pKa ~11.1 vs ~10.5). Direct acetylation often leads to a mixture of regioisomers and di-acetylated byproducts.[1] This guide prioritizes the Boc-Protection Route as the industry "Gold Standard" for purity, while providing troubleshooting for users attempting direct synthesis.

Module 1: The "Gold Standard" Synthesis Protocol

User Question: How do I synthesize this compound with >95% purity and no di-acetylated impurities?

Recommendation: Do not attempt direct acetylation of the diamine. Use a protection-deprotection strategy. The most robust workflow utilizes tert-butyl 4-(aminomethyl)piperidine-1-carboxylate.[1]

Step-by-Step Protocol

Step 1: Acetylation of the Protected Linker

  • Reagents: tert-butyl 4-(aminomethyl)piperidine-1-carboxylate (1.0 equiv), Acetyl Chloride (1.1 equiv), Triethylamine (1.5 equiv).[1]

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous).[1]

  • Condition: 0°C to Room Temperature (RT), 2 hours.

  • Mechanism: The Boc group shields the secondary piperidine amine. The acetyl chloride attacks the free primary amine exclusively.[1]

  • Checkpoint: Monitor TLC. The starting material (polar) should disappear, replaced by a less polar amide.

Step 2: Deprotection & Salt Formation

  • Reagents: 4M HCl in Dioxane or Ethyl Acetate.

  • Procedure: Dissolve the intermediate from Step 1 in minimal EtOAc. Add HCl solution dropwise at 0°C.

  • Observation: A white precipitate should form immediately.[1]

  • Workup: Filter the solid.[1][2] Wash with cold ether.[1] Do not use aqueous extraction here, as the product is highly water-soluble.[1]

  • Yield: Typically >90%.[1][2]

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Technical Note: This route isolates the product as a Hydrochloride (HCl) salt. This is preferred over the free base for stability and ease of handling.[1]

Module 2: Troubleshooting Direct Synthesis (The "Why it Failed" Guide)

User Question: I tried adding acetic anhydride to 4-(aminomethyl)piperidine directly, but my LC-MS shows three peaks. What happened?

Diagnosis: You are experiencing Competitive Nucleophilicity .[1] Without protection, both nitrogens compete for the acylating agent.

Impurity Profile Analysis
Peak IDStructureCauseSolution
Impurity A (Major)Di-acetylated (N-acetyl-N-(1-acetylpiperidin-4-ylmethyl)acetamide)Excess Ac2O or lack of pH control.[1]Impossible to reverse easily.[1] Discard and restart with Boc-route.
Impurity B (Minor)Regioisomer (1-acetyl-4-(aminomethyl)piperidine)The secondary amine reacted instead of the primary.[1]Difficult to separate due to similar polarity.[1]
Target This compoundDesired Product.--
The "Direct Route" Viability (High Risk)

If you must proceed without protection, you must exploit the pKa difference .

  • Theory: Piperidine N (pKa ~11.[1][3]1) is more basic than the primary amine (pKa ~10.5).[1]

  • Protocol: Maintain pH at exactly 10.5–10.8. At this pH, the piperidine nitrogen is largely protonated (

    
    ) and unreactive, while a significant fraction of the primary amine remains as a free base (
    
    
    
    ) available for reaction.
  • Reagent: Use a mild acylating agent (e.g., N-acetyl imidazole) rather than Acetyl Chloride to improve selectivity.

Module 3: Purification & Isolation Logic

User Question: My product is stuck in the aqueous phase during extraction. How do I get it out?

Answer: this compound is a polar, low-molecular-weight amine.[1] It behaves like a "zwitterion-mimic" in its polarity.[1] Standard DCM/Water extraction often fails because the compound partitions into water.[1]

Purification Decision Tree

PurificationLogic Start Crude Reaction Mixture CheckRoute Which Synthesis Route? Start->CheckRoute RouteBoc Boc-Protected Route CheckRoute->RouteBoc RouteDirect Direct Acetylation CheckRoute->RouteDirect StepDeprotect Acidic Deprotection (HCl/EtOAc) RouteBoc->StepDeprotect ImpurityCheck Check LCMS for Di-acetyl RouteDirect->ImpurityCheck Precipitate Precipitate Forms? StepDeprotect->Precipitate Filter Filter & Wash (Ether) Precipitate->Filter Yes (Pure Salt) SaltingOut Salting Out Extraction Saturate aq. layer with NaCl Extract w/ DCM:IPA (3:1) Precipitate->SaltingOut No (Soluble) SCX SCX (Cation Exchange) Column 1. Load (MeOH) 2. Wash (MeOH) 3. Elute (NH3/MeOH) ImpurityCheck->SCX Purify Free Base FinalFreeBase Final Product (Store under Argon) SCX->FinalFreeBase Isolate Free Base SaltingOut->FinalFreeBase

Figure 1: Purification logic flow based on synthesis route and solubility properties.

Recommended Isolation Techniques
  • The "Salting Out" Extraction (For Free Base)

    • If the product is in water: Saturate the aqueous phase with NaCl.[1]

    • Extract using DCM:Isopropanol (3:1) .[1] Pure DCM is often too non-polar to pull this amine out of water.[1]

    • Dry organic layer over ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       and concentrate.
      
  • SCX (Strong Cation Exchange) Chromatography

    • Why: The product is a base.[1] It will bind tightly to acidic resins.[1]

    • Protocol: Load crude mixture in MeOH. Wash with MeOH (removes non-basic impurities like acetamide).[1] Elute with 2M ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       in MeOH.
      
    • Result: High purity free base without aqueous workup.[1]

Frequently Asked Questions (FAQ)

Q: Can I use the HCl salt directly for coupling reactions? A: Yes, but you must add a base scavenger (e.g., DIPEA or TEA) to the reaction mixture to liberate the nucleophilic piperidine nitrogen.

Q: Why is the melting point of my product lower than reported? A: You likely have the free base, while literature often reports the HCl or HBr salt.

  • Free Base: Waxy solid or oil.[1]

  • HCl Salt: White crystalline solid (MP > 200°C decomp).[1]

Q: Is the product stable? A: As a free base, secondary amines can absorb ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 from the air (forming carbamates). Store under Argon or convert to the HCl salt for long-term stability.

References

  • Patent Protocol (HCl Salt Synthesis)

    • Source: WO2019215341A1.[1] "Furin inhibitors."[1][2] (2019). Describes the deprotection of tert-butyl 4-(acetamidomethyl)piperidine-1-carboxylate using HCl/EtOAc to yield the hydrochloride salt.[1]

    • [1]

  • Compound Data (PubChem)

    • Source: PubChem CID 4341747 (this compound).[1][4]

    • [1]

  • Amine Selectivity & pKa

    • Source: Williams, R. (2022).[1] "pKa Data Compiled." Organic Chemistry Data. (Demonstrates the pKa ~11 for piperidine vs ~10.6 for primary amines).[1]

  • Starting Material

    • Source: 4-(Aminomethyl)piperidine (CAS 7144-05-0).[1]

Sources

Technical Support Center: Synthesis of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common pitfalls encountered during the synthesis of this critical heterocyclic scaffold. This resource moves beyond simple procedural lists to explain the causality behind common issues, empowering you to make informed decisions in your experimental work.

Section 1: Frequently Asked Questions (FAQs) - General Issues

This section addresses common, overarching challenges that can arise during the synthesis and handling of piperidine derivatives.

Q1: My purified piperidine derivative has a yellow or brown tint. What is the cause, and how can I fix it?

A: The discoloration of piperidine derivatives is typically due to oxidation upon exposure to air and light.[1] While this may not impact the utility of the compound in all applications, for high-purity requirements, purification is recommended.

  • Cause: Piperidines are susceptible to oxidation, which forms colored impurities.[1]

  • Solution: Distillation is the most effective method for removing these colored impurities.[1]

  • Prevention: To prevent future discoloration, store your purified piperidine derivative under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[2]

Q2: I'm having difficulty separating my piperidine product from a pyridine starting material by distillation. Why is this happening?

A: This is a common issue stemming from the formation of a constant boiling azeotropic mixture between piperidine and pyridine.[2][3] An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation.[3]

  • Details: The piperidine-pyridine azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at about 106.1°C under atmospheric pressure.[2]

  • Solutions:

    • Azeotropic Distillation with Water: Adding water can sometimes help to break the azeotrope.[2]

    • Selective Salt Formation: A more effective method is to react the mixture with carbon dioxide. Piperidine will form a solid carbonate salt, while pyridine will not. The solid can then be separated by filtration.[2]

Q3: My solution of a piperidine derivative in a solvent like DMF or acetonitrile crystallized upon storage. What is the cause?

A: This is a frequent observation with amines and is likely due to the formation of a salt.[2]

  • Cause: Piperidines can react with atmospheric carbon dioxide to form a carbonate salt or with acidic gases (e.g., HCl that may be present in the atmosphere of a lab) to form hydrochloride salts.[2]

  • Solutions:

    • The crystals can often be redissolved.

    • For future prevention, ensure your storage container is well-sealed and consider storing solutions under an inert atmosphere.[2]

Q4: Do I need to protect the piperidine nitrogen during my synthesis?

A: It is highly recommended to use an N-protected piperidine derivative, especially when employing reagents that can react with the basic piperidine nitrogen.[2]

  • Rationale: Protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) prevent side reactions at the piperidine nitrogen.[4] The protecting group can be removed in a subsequent step if the free amine is desired.[2]

Section 2: Troubleshooting Common Synthetic Methodologies

This section provides detailed troubleshooting for specific and widely used reactions in piperidine synthesis.

Reductive Amination

Reductive amination, the reaction of a dicarbonyl compound with an amine followed by reduction, is a versatile one-pot method for piperidine ring formation.[2] However, it is not without its challenges.

Q: I am experiencing a low yield in my reductive amination reaction to produce a 4-anilinopiperidine. What are the likely causes and solutions?

A: Low yields in this reaction often stem from incomplete imine formation, undesired side reactions, or suboptimal conditions.[4]

  • Potential Side Reactions:

    • Reduction of the Ketone Starting Material: The reducing agent can prematurely reduce the 4-piperidone starting material to the corresponding 4-hydroxypiperidine byproduct.[4]

    • Over-alkylation to a Tertiary Amine: The desired secondary amine product can react further with another molecule of the 4-piperidone, leading to a tertiary amine byproduct.[4]

  • Troubleshooting Workflow:

    start Low Yield in Reductive Amination check_imine Incomplete Imine Formation? start->check_imine side_reactions Side Reactions Observed? check_imine->side_reactions No solution1 Pre-stir reactants with dehydrating agent or acidic catalyst before adding reducing agent. check_imine->solution1 Yes ketone_reduction Reduction of Ketone? side_reactions->ketone_reduction Yes over_alkylation Over-alkylation? side_reactions->over_alkylation No ketone_reduction->over_alkylation No solution2 Choose a milder reducing agent (e.g., NaBH(OAc)3). ketone_reduction->solution2 Yes solution3 Use stoichiometry to control reactant ratios. Consider slow addition of the piperidone. over_alkylation->solution3 Yes

    Caption: Troubleshooting workflow for low yield in reductive amination.

  • Detailed Solutions:

    • Favor Imine Formation: Ensure the reaction conditions favor the formation of the imine before introducing the reducing agent. This can be achieved by pre-stirring the 4-piperidone and aniline, sometimes with a dehydrating agent or under acidic catalysis.[4]

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred over sodium cyanoborohydride (NaBH₃CN) as it is less toxic and can be used in a wider range of solvents. Milder reducing agents are less likely to reduce the starting ketone.

Hydrogenation of Pyridines

The catalytic hydrogenation of pyridines is a direct route to piperidines. However, catalyst poisoning and incomplete reduction are common hurdles.

Q: My hydrogenation of a substituted pyridine is sluggish or incomplete. What are the potential issues?

A: Several factors can impede the hydrogenation of the stable aromatic pyridine ring.

  • Potential Causes & Solutions:

Problem Potential Cause Solution
Catalyst Poisoning Impurities from previous steps (e.g., sulfur compounds, phosphine ligands) can poison the catalyst.[2]Purify the pyridine precursor to ensure it is free of catalyst poisons.[2]
Catalyst Inhibition The basic nitrogen of pyridine can inhibit catalyst activity.[2]Use acidic additives like HCl or acetic acid to protonate the nitrogen, reducing its coordinating ability and enhancing reactivity.[2]
Insufficient Reaction Conditions Low temperature or pressure may not be sufficient to overcome the aromaticity.[2]Optimize catalyst and conditions. Rhodium (Rh/C, Rh₂O₃) or Platinum-based (PtO₂, Pt/C) catalysts are often more effective than Palladium.[2] Increase hydrogen pressure (30-80 bar) and temperature (60-80 °C).[2]
Formation of Byproducts Partially hydrogenated intermediates (tetrahydropyridines, dihydropyridines) can result from insufficient reaction time or mild conditions.[2]Increase reaction time or severity (temperature and pressure) to drive the reaction to completion.[2]
Ring-Opening Certain catalysts (e.g., rhodium complexes) and the presence of water can promote the opening of the pyridine ring.[2]Use anhydrous conditions if ring-opening is observed.[2]
Over-reduction Harsh conditions can reduce other functional groups (e.g., a phenyl ring).[2]Choose a catalyst with higher chemoselectivity to avoid over-reduction.[2]
  • Experimental Protocol: Hydrogenation of a Substituted Pyridine using PtO₂ This is a general guideline for the hydrogenation of substituted pyridines where chemoselectivity is a concern.[2]

    • Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.

    • Catalyst Addition: Add PtO₂ (Adams' catalyst), typically 1-5 mol%.

    • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-70 bar).[2]

    • Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours).[2] Monitor the reaction progress by techniques like GC-MS or TLC.

    • Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas.

    • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst.[2]

    • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified further by distillation or crystallization.[2]

N-Alkylation of Piperidines

Q: My N-alkylation of piperidine is sluggish or incomplete. What are the possible causes and solutions?

A: Slow or incomplete N-alkylation can be attributed to several factors.[1]

  • Poor Leaving Group: The leaving group on your alkylating agent may not be reactive enough.

    • Solution: If you are using an alkyl chloride, consider switching to the more reactive alkyl bromide or iodide.[1]

  • Steric Hindrance: Bulky substituents on either the piperidine ring or the alkylating agent can impede the reaction.

    • Solution: Increase the reaction temperature or use a more reactive alkylating agent. In some cases, a different synthetic route may be necessary.[1]

  • Solvent Effects: The choice of solvent can significantly impact reaction rates.

    • Solution: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred for N-alkylation reactions.[1]

Pictet-Spengler Reaction

Q: I am observing low diastereoselectivity in my Pictet-Spengler reaction for piperidine synthesis. What factors could be at play?

A: Low diastereoselectivity in the Pictet-Spengler reaction can arise from several factors related to the reaction conditions and substrate structure. The reaction proceeds through an iminium ion intermediate, and the facial selectivity of the subsequent cyclization determines the stereochemical outcome.[5]

  • Potential Causes and Solutions:

    start Low Diastereoselectivity in Pictet-Spengler temp Reaction Temperature start->temp catalyst Acid Catalyst start->catalyst solvent Solvent Effects start->solvent substrate Substrate Structure start->substrate solution1 Optimize Temperature: Screen lower temperatures (0 °C, -20 °C, -78 °C) to favor a kinetically controlled product. temp->solution1 solution2 Screen Acid Catalysts: Evaluate different Brønsted or Lewis acids and their concentrations. catalyst->solution2 solution3 Vary the Solvent: Experiment with solvents of varying polarities (e.g., toluene, dichloromethane, acetonitrile). solvent->solution3 solution4 Modify the Substrate: If feasible, alter protecting groups or other substituents to introduce greater steric hindrance. substrate->solution4

    Caption: Factors influencing diastereoselectivity in the Pictet-Spengler reaction.

Section 3: Purification Pitfalls

Q: I'm observing significant peak tailing during column chromatography of my piperidine derivative on silica gel. What is the cause and how can I improve the separation?

A: Peak tailing is a common issue when purifying basic compounds like piperidine derivatives on standard silica gel.[3]

  • Cause: The basic nitrogen atom of the piperidine ring interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation and broad peaks.[3]

  • Troubleshooting Steps:

    • Mobile Phase Modification: The most common solution is to add a basic modifier to your eluent to compete with your compound for binding to the acidic sites on the silica.

      • Triethylamine (TEA): A widely used additive. Start with a concentration of 0.1-1% (v/v) in your mobile phase.[3]

      • Ammonia: A solution of 7N ammonia in methanol (typically 1-2%) can be very effective for strongly basic compounds.[3]

    • Stationary Phase Modification:

      • Amine-Deactivated Silica: Using a pre-treated silica gel where the acidic silanol groups are masked can provide a more effective and reproducible solution.[3]

      • Alumina (Basic or Neutral): Alumina is a good alternative stationary phase for the purification of basic compounds.[3]

    • Reverse-Phase Chromatography: For less polar piperidine derivatives, reverse-phase chromatography on a C18 column can be an excellent alternative. Using acidic mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid can improve peak shape by protonating the piperidine nitrogen.[3]

References

  • BenchChem Technical Support Team. (2025, December). common challenges in working with piperidine-based compounds. BenchChem.
  • BenchChem Technical Support Team. (2025, December). Technical Support Center: Diastereoselective Pictet-Spengler Reaction for Piperidine Synthesis. BenchChem.
  • Kappe, C. O., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2164. [Link]

  • BenchChem Technical Support Team. (2025, December). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.
  • BenchChem Technical Support Team. (2025, December).
  • BenchChem Technical Support Team. (2025, December). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. BenchChem.
  • BenchChem Technical Support Team. (2025, December). Common side reactions in the synthesis of 4-anilinopiperidine compounds. BenchChem.

Sources

Technical Support Center: Improving in vivo Stability of N-(piperidin-4-ylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PIP-ACT-STAB-001 Status: Open for Optimization Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Diagnostic Hub: Isolate the Metabolic Liability

Before attempting synthesis of analogs, you must diagnose the specific mechanism of instability. N-(piperidin-4-ylmethyl)acetamide contains two distinct metabolic "soft spots": the secondary amine of the piperidine ring and the acetamide linker.

Q: How do I determine if my instability is Oxidative (CYP-mediated) or Hydrolytic?

A: Perform a cofactor-dependent microsomal stability assay.

Standard liver microsomes contain both Cytochrome P450s (CYPs) and amidases/esterases. To distinguish between them, run the assay with and without the NADPH cofactor.[1]

Assay ConditionResult: High ClearanceDiagnosisRecommended Action
+ NADPH Yes Oxidative Metabolism (Phase I). The piperidine ring is likely being oxidized.Focus on Module 2 (Ring Engineering).
- NADPH Yes Hydrolytic Metabolism . The acetamide bond is being cleaved by amidases.Focus on Module 3 (Linker Modification).
+ UDPGA Yes Conjugation (Phase II). Direct glucuronidation of the secondary amine.Focus on Steric Shielding or N-Capping .
Visualizing the Metabolic Pathways

The following diagram maps the potential degradation routes for your molecule. Use this to visualize where your molecule is breaking down.[2]

MetabolicPathways Parent This compound CYP CYP450 (Oxidation) Parent->CYP Amidase Amidases (Hydrolysis) Parent->Amidase UGT UGT (Glucuronidation) Parent->UGT Met_Ox1 Piperidine N-Oxide (Inactive/Excreted) CYP->Met_Ox1 N-Oxidation Met_Ox2 Lactam Formation (Ring Oxidation) CYP->Met_Ox2 α-Carbon Hydroxylation Met_Hyd Piperidin-4-ylmethanamine + Acetic Acid Amidase->Met_Hyd Amide Cleavage Met_Conj N-Glucuronide UGT->Met_Conj Direct Conjugation

Figure 1: Predicted metabolic pathways. The secondary amine (blue path) is the most common site of failure due to CYP-mediated oxidation.

Chemical Engineering: Stabilizing the Piperidine Ring

If your diagnostic test confirms oxidative instability (clearance is NADPH-dependent), the piperidine ring is the culprit. Secondary amines are prone to N-oxidation and


-carbon hydroxylation.
Strategy A: Deuteration (The "Heavy Atom" Effect)

Why: Carbon-Deuterium bonds are stronger than Carbon-Hydrogen bonds. Replacing hydrogens at metabolic hotspots slows down the reaction rate (Kinetic Isotope Effect) without changing potency or steric profile.

  • Target: The

    
    -carbons (positions 2 and 6) of the piperidine ring.
    
  • Implementation: Synthesize the

    
    -piperidine analog.
    
  • Expectation: 2–5x increase in half-life (

    
    ).
    
Strategy B: Fluorine "Blocking"

Why: Fluorine is metabolically inert and electron-withdrawing. It prevents hydroxylation at the site of attachment and reduces the electron density of the amine, making it less susceptible to N-oxidation.

  • Target: Position 3 or 4 of the piperidine ring.[3]

  • Warning: Fluorination can lower the

    
     of the amine (reducing solubility) or impact hERG binding.
    
  • Protocol: Introduce a gem-difluoro group at position 3 or 4.

Strategy C: Steric Shielding (Gem-Dimethylation)

Why: Adding bulk near the nitrogen hinders the approach of metabolic enzymes.

  • Target: Add two methyl groups at the 2 or 6 position (3,3-dimethyl or 2,2-dimethyl).

  • Trade-off: This significantly changes the shape of the molecule and may reduce binding affinity to your biological target.

Comparison of Structural Modifications:

StrategyMetabolic Stability GainRisk to PotencySynthetic Difficulty
Deuteration Moderate (KIE)LowLow
Fluorination HighModerate (Electronic effects)Moderate
N-Capping (e.g., Carbamate) Very HighHigh (Loss of basicity)Low
Spiro-cyclization HighModerateHigh

Linker & Amide Optimization

If your diagnostic test shows instability without NADPH, the acetamide linker is hydrolyzing.

Q: The acetamide is cleaving. What are my bioisostere options?

A: Rigidify or reverse the amide.

  • Retro-Inverso Amide: Reverse the connection to

    
    . This often maintains hydrogen bonding geometry but is unrecognizable to specific amidases.
    
  • N-Methylation of Amide: Add a methyl group to the amide nitrogen. This sterically blocks hydrolysis but removes a hydrogen bond donor.

  • Bioisosteres: Replace the amide with a 1,2,4-oxadiazole or a triazole . These heterocycles mimic the planar geometry of an amide but are hydrolytically stable.

Validated Protocol: Microsomal Stability Assay

This protocol is the gold standard for verifying your stability improvements.

Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (or 1 mM NADPH solution).

  • Quench Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).

Workflow Diagram

AssayWorkflow Step1 1. Pre-Incubation (37°C, 5 min) Microsomes + Test Cmpd Step2 2. Initiation Add NADPH Step1->Step2 Step3 3. Sampling (0, 5, 15, 30, 60 min) Step2->Step3 Step4 4. Quenching Add Ice-Cold ACN Step3->Step4 Step5 5. Analysis Centrifuge -> LC-MS/MS Step4->Step5

Figure 2: Standard Operating Procedure for Microsomal Stability Assessment.

Step-by-Step Procedure
  • Preparation: Prepare a 1 µM solution of this compound in Phosphate Buffer containing 0.5 mg/mL microsomes.

  • Pre-incubation: Warm the mixture to 37°C for 5 minutes.

  • Initiation: Add NADPH (final conc. 1 mM) to start the reaction.[4][5] Note: For the control arm, add buffer instead of NADPH.

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL of ice-cold Acetonitrile containing internal standard.

  • Processing: Vortex for 1 minute, centrifuge at 4,000 rpm for 15 minutes to pellet proteins.

  • Quantification: Inject supernatant into LC-MS/MS. Monitor the parent ion transition.

Calculation

Plot


 vs. Time. The slope 

is the elimination rate constant.


References

  • Metabolic Liabilities of Piperidines: Kawalek, J. C., et al. "Metabolism of alkyl amines by cytochrome P450 enzymes." Drug Metabolism and Disposition, 1976.

  • Structural Modification Strategies (Fluorination & Deuteration): Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.

  • Microsomal Stability Assay Protocols: Obach, R. S. "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition, 1999.

  • Deuterium in Drug Discovery: Gant, T. G. "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Journal of Medicinal Chemistry, 2014.

Sources

Validation & Comparative

A Strategic Guide to Profiling the Cross-Reactivity of N-(piperidin-4-ylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, bringing a novel chemical entity from the bench to preclinical trials is a journey of rigorous validation. A critical, yet often challenging, aspect of this journey is the comprehensive characterization of a compound's selectivity. Undiscovered off-target interactions can lead to unexpected toxicity or diminished efficacy, resulting in costly failures late in the development pipeline. This guide addresses the crucial task of building a cross-reactivity profile for N-(piperidin-4-ylmethyl)acetamide, a compound for which public data on biological targets is scarce.

The presence of the piperidine scaffold, a privileged structure in medicinal chemistry, suggests a high potential for biological activity but also necessitates a thorough investigation into its selectivity.[1] This guide provides a strategic, multi-tiered framework for researchers to systematically uncover and validate the target profile of this compound, moving from broad, predictive analyses to specific, cell-based functional assays. Our approach is designed to be self-validating, ensuring that each step builds upon a foundation of robust data, thereby upholding the principles of scientific integrity and trustworthiness.

Part 1: Predictive Analysis - Charting the Course with In Silico Tools

Before committing to resource-intensive wet-lab experiments, a well-defined in silico analysis can provide invaluable direction. For a novel compound like this compound, this predictive phase is essential for identifying a probable set of potential off-targets, thereby focusing subsequent experimental work.

The Logic of Predictive Modeling

The core principle behind predictive modeling is that a compound's chemical structure dictates its biological function. By comparing the structure of this compound to vast libraries of compounds with known biological activities, we can generate a ranked list of probable protein targets.[2] This process, often leveraging machine learning algorithms, transforms data into a useful starting point for toxicologists and pharmacologists.[2][3]

Recommended Predictive Workflow
  • Chemical Similarity Searching: Utilize platforms such as PubChem, ChEMBL, and SciFinder to identify compounds structurally similar to this compound that have documented pharmacological data. The piperidine core is a common feature in many approved drugs, from antipsychotics to opioids, making this a fruitful starting point.[1]

  • Pharmacophore Modeling: Develop a 3D pharmacophore model based on the structure of this compound. This model represents the key steric and electronic features necessary for binding. Screen this pharmacophore against databases of protein structures to identify potential binding partners.

  • Off-Target Prediction Servers: Employ computational tools and web servers designed to predict off-target interactions. These platforms use a variety of methods, from ligand-centric approaches to panel docking, to predict a spectrum of potential interactions.[2] The output is typically a pseudo-score, with higher scores indicating a greater likelihood of interaction.[2][3]

The goal of this phase is not to definitively identify targets, but to build a data-driven hypothesis for experimental validation. The output should be a curated list of potential off-targets, prioritized by the strength of the in silico evidence.

Part 2: A Tiered Experimental Framework for Cross-Reactivity Profiling

With a list of putative targets in hand, the next phase is a systematic experimental validation. We advocate for a tiered approach, beginning with broad screening and progressively narrowing the focus to high-confidence interactions, culminating in functional validation in a cellular context.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation cluster_2 Tier 3: Functional Validation Kinase Kinase Panel Screening (e.g., 400+ Kinases) DoseResponse Dose-Response Assays (IC50/EC50 Determination) Kinase->DoseResponse Initial Hits GPCR GPCR Panel Screening (e.g., 150+ Receptors) GPCR->DoseResponse IonChannel Ion Channel Panel (Safety Pharmacology) IonChannel->DoseResponse BindingAssay Competitive Binding Assays (Direct Interaction) DoseResponse->BindingAssay Confirmed Activity Functional Cellular Functional Assays (e.g., Second Messenger) BindingAssay->Functional Validated Binding CETSA Cellular Thermal Shift Assay (Target Engagement) Functional->CETSA Functional Relevance end Comprehensive Selectivity Profile CETSA->end Verified Cellular Target Engagement start In Silico Predictions start->Kinase Hypothesized Targets start->GPCR start->IonChannel

Caption: Tiered workflow for cross-reactivity profiling.

Tier 1: Broad Panel Screening

The initial experimental step involves screening this compound against large, diverse panels of common drug targets. This unbiased approach is crucial for identifying unexpected interactions that were not predicted by in silico models.

  • Kinase Selectivity Profiling: Kinases are one of the largest families of drug targets and are frequent sources of off-target effects. Screening against a comprehensive panel (e.g., the DiscoverX KINOMEscan™ or Reaction Biology's HotSpot™ platform) is a standard part of preclinical development.[4] It is best practice to perform these screens at a concentration of ATP that approximates the Michaelis constant (Km) for each kinase, as this provides a more accurate reflection of the inhibitor's intrinsic affinity.[5]

  • GPCR Cross-Reactivity Screening: G-protein coupled receptors (GPCRs) mediate a vast array of physiological processes and are another major class of drug targets.[6] Cross-reactivity can lead to a wide range of side effects.[7] Several vendors offer screening panels that cover all GPCR subfamilies, typically using cell-based functional readouts (e.g., calcium flux or cAMP modulation).[8]

  • Safety Pharmacology Panels: Regulatory agencies recommend a core battery of safety pharmacology studies to investigate potential adverse effects on vital functions.[9][10] This typically includes screening for activity at key ion channels (e.g., hERG, which is associated with cardiac risk), the central nervous system, and respiratory systems.[10]

Tier 2: Hit Confirmation and Potency Determination

Any "hits" identified in Tier 1 must be rigorously confirmed. This step aims to eliminate false positives and quantify the potency of the interaction.

  • Dose-Response Curves: Generate full dose-response curves for each confirmed hit to determine the half-maximal inhibitory or effective concentration (IC50 or EC50). This is a critical metric for comparing on-target potency with off-target activity.

  • Orthogonal Binding Assays: Confirm direct physical interaction between the compound and the putative off-target using a method that is distinct from the primary screen. A competitive binding assay is an excellent choice for this purpose.

This protocol describes a method to confirm the binding of this compound to a putative off-target protein by measuring its ability to compete with a known, labeled ligand.[11]

  • Plate Coating: Coat a 96-well high-binding microplate with the recombinant off-target protein (e.g., 1-5 µg/mL in a suitable coating buffer like PBS) and incubate overnight at 4°C.[11]

  • Washing and Blocking: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites by adding a blocking buffer (e.g., 5% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Competition Reaction: Add a fixed, sub-saturating concentration of a known, biotinylated ligand for the off-target protein to each well. Immediately after, add serial dilutions of this compound (the competitor). Include controls with no competitor (maximum signal) and no biotinylated ligand (background). Incubate for 1-2 hours at room temperature to allow the binding to reach equilibrium.

  • Detection: Wash the plate to remove unbound reagents. Add a streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour. Wash again, and then add a TMB substrate.

  • Data Analysis: Stop the reaction with a stop solution (e.g., 1 M H₂SO₄) and read the absorbance at 450 nm. The signal will be inversely proportional to the concentration of this compound. Plot the absorbance against the log of the competitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

G cluster_0 No Competitor (Max Signal) cluster_1 With Competitor (Reduced Signal) P1 Target Protein L1 Labeled Ligand P1->L1 Binds E1 Enzyme (HRP) L1->E1 Binds P2 Target Protein C1 Competitor (Test Cmpd) P2->C1 Binds L2 Labeled Ligand E2 Enzyme (HRP)

Caption: Principle of a competitive binding assay.

Tier 3: Cellular Target Engagement and Functional Validation

The final and most critical tier is to determine if the biochemical interaction observed in Tier 2 translates into a functional effect within a living cell. This step provides the most physiologically relevant data.

  • Cellular Functional Assays: Design an assay to measure the functional consequence of the off-target binding. For example:

    • GPCRs: Measure downstream signaling events like intracellular calcium mobilization, cAMP production, or β-arrestin recruitment.[6]

    • Kinases: Use a Western blot to measure the phosphorylation status of a known substrate of the off-target kinase in cells treated with the compound.

  • Cellular Thermal Shift Assay (CETSA®): CETSA is a powerful technique that directly confirms compound binding to its target in an unadulterated cellular environment—including cell lysates, intact cells, or even tissue samples.[12][13][14] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[15]

  • Cell Treatment: Culture an appropriate cell line and treat with either vehicle control or a saturating concentration of this compound for a defined period (e.g., 1 hour).

  • Heating: Harvest the cells, resuspend them in a physiological buffer, and aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a 3-minute cooling step at room temperature.

  • Lysis and Centrifugation: Lyse the cells by freeze-thawing (e.g., three cycles). Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by high-speed centrifugation.

  • Protein Quantification: Collect the supernatant and quantify the amount of the specific off-target protein remaining in the soluble fraction using a standard protein detection method like Western blot or ELISA.

  • Data Analysis: For each temperature point, compare the amount of soluble target protein in the vehicle-treated versus the compound-treated samples. Plot the percentage of soluble protein against temperature. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms direct target engagement in the cell.[15]

G cluster_0 CETSA Workflow Treat 1. Treat Cells (Vehicle vs. Compound) Heat 2. Apply Heat Gradient Treat->Heat Lyse 3. Lyse & Centrifuge Heat->Lyse Detect 4. Detect Soluble Target Protein Lyse->Detect Plot 5. Plot Melting Curves Detect->Plot

Caption: Workflow for the Cellular Thermal Shift Assay.

Part 3: Data Synthesis and Comparative Analysis

The culmination of this multi-tiered approach is a comprehensive selectivity profile. All quantitative data should be consolidated into a clear, comparative table.

Target ClassSpecific TargetTier 1 Screen (% Inhibition @ 10 µM)Tier 2 IC50/EC50 (nM)Tier 3 Cellular Activity (nM)Selectivity Index (Off-Target IC50 / On-Target IC50)
Primary Target (To Be Determined)----
Kinase Kinase X85%7501200Calculate
GPCR GPCR Y62%2100>10000Calculate
Ion Channel hERG15%>10000>10000Calculate

Interpreting the Data:

  • Selectivity Index: The selectivity index is a key metric, calculated by dividing the IC50 for an off-target by the IC50 for the primary on-target.[4] A higher index (typically >100-fold) is desirable, indicating a greater therapeutic window.

  • Biochemical vs. Cellular Activity: Discrepancies between biochemical assay data (Tier 2) and cellular assay data (Tier 3) are common and informative. A compound may bind to a protein in a purified system but fail to engage it in a cell due to poor permeability or active efflux. Conversely, cellular activity could be more potent due to metabolic activation. CETSA provides the definitive evidence of target engagement in a native environment.[13]

By systematically applying this framework, researchers can build a robust, multi-faceted understanding of the cross-reactivity profile of this compound. This approach not only identifies potential liabilities early in the drug discovery process but also provides a depth of mechanistic insight that is essential for making informed decisions on the path to clinical development.

References

  • N-Ethyl-N-(piperidin-4-yl)acetamide hydrochloride - Vulcanchem. (n.d.).
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • Compound N-ethyl-2-{1-[2-(methylamino)pyrimidin-4-yl]piperidin-4-yl}acetamide -... (n.d.).
  • IJNRD. (2024, July 7). Synthesis and biological evaluation of (N-(2-(4- methylpiperazine-1-carbonyl) thiophen-3-yl)-2- (piperazin-1-yl) acetamide hydro.
  • PubChem. (n.d.). N-methyl-2-(piperidin-4-yl)acetamide.
  • PubChem. (n.d.). 4-Acetamidopiperidine dihydrochloride.
  • webinar recording: How to design selective ligands for highly conserved binding sites. (2021, March 1).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
  • Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. (n.d.).
  • FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • NIH. (2019, July 17). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • Multispan, Inc. (n.d.). Scientific Insight: 231-GPCR Cell-Based Assay Panel.
  • Nicoya Lifesciences. (2019, May 29). The ABC's of Competitive Binding Assays with SPR.
  • MDPI. (n.d.). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics.
  • Pelago Bioscience. (n.d.). CETSA Target Engagement directly in cells.
  • PMC. (2021, September 17). A Novel Competitive Binding Screening Assay Reveals Sennoside B as a Potent Natural Product Inhibitor of TNF-α.
  • PMC. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors.
  • Creative Proteomics. (n.d.). GPCR Pathway Luminex Multiplex Assay.
  • ACS Publications. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • JoVE. (2015, July 10). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions.
  • FDA. (n.d.). S7A Safety Pharmacology Studies for Human Pharmaceuticals.
  • Tanso Biosciences. (2024, October 17). GPCR Safety Panels Launched.
  • (2021, June 29). Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow.
  • Karolinska Institutet - Figshare. (2024, September 2). The cellular thermal shift assay (CETSA) for elucidating drug mechanism of action and resistance in cancer.

Sources

A Hypothesis-Driven Guide to the Independent Verification of N-(piperidin-4-ylmethyl)acetamide as a Histamine H3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the independent verification of the biological activity of N-(piperidin-4-ylmethyl)acetamide. Our working hypothesis is that this compound acts as a histamine H3 receptor (H3R) antagonist, given that the piperidine scaffold is a highly privileged structure in the design of such ligands.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to testing this hypothesis through a series of robust, self-validating experimental protocols. We will detail the rationale behind experimental choices, provide step-by-step methodologies, and compare the potential performance of the test compound against established alternatives.

Introduction: The Rationale for Investigating this compound as a Histamine H3 Receptor Antagonist

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters, respectively, in the central nervous system (CNS).[4][5] As such, it has emerged as a significant therapeutic target for a range of neurological disorders, including narcolepsy, Alzheimer's disease, and attention-deficit hyperactivity disorder (ADHD).[4][5] The therapeutic potential of H3R antagonists lies in their ability to increase the release of wake-promoting and pro-cognitive neurotransmitters like histamine and acetylcholine.[4][5]

The piperidine moiety is a common structural feature in a multitude of CNS-active compounds, valued for its ability to impart favorable pharmacokinetic properties.[1][2] Notably, it is a core component of several potent H3R antagonists.[3][6][7] The structure of this compound incorporates this key piperidine scaffold, making it a plausible candidate for H3R antagonism. This guide outlines the necessary in vitro and in vivo studies to confirm this hypothesized activity and quantify its potency and efficacy relative to well-characterized reference compounds.

Comparator Compounds for Benchmarking

To ensure a rigorous and objective assessment, the activity of this compound will be compared against a positive control, a reference antagonist, and a negative (vehicle) control.

CompoundClassRationale for Inclusion
Pitolisant (Wakix®) H3R Antagonist/Inverse AgonistThe first and only H3R antagonist approved for clinical use (treatment of narcolepsy).[4][8] It serves as a benchmark for clinical relevance and potency.
Clobenpropit Potent H3R Antagonist/Inverse AgonistA well-characterized and highly potent research tool for studying H3R pharmacology.[9][10][11] It will serve as a high-potency reference.
Vehicle Negative ControlThe solvent used to dissolve the test and comparator compounds (e.g., DMSO, saline). Essential for establishing a baseline and controlling for experimental artifacts.

Experimental Workflow for Activity Verification

A tiered approach, moving from initial binding affinity to functional activity and finally to in vivo target engagement, provides a comprehensive evaluation of a novel compound.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Target Engagement a Tier 1: Receptor Binding Affinity Radioligand Binding Assay b Tier 2: Functional Activity [35S]GTPγS Binding Assay or cAMP Assay a->b Confirm functional antagonism c Tier 3: Neurotransmitter Release In Vivo Microdialysis b->c Assess in vivo efficacy

Caption: Tiered experimental workflow for H3R antagonist verification.

Detailed Experimental Protocols

Tier 1: In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human histamine H3 receptor.

Principle: This competitive binding assay measures the ability of the test compound to displace a radiolabeled ligand from the H3R.

Protocol:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human histamine H3 receptor.

    • Harvest cells and homogenize in ice-cold Tris buffer (50 mM, pH 7.4).

    • Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, combine:

      • Cell membranes (15 µg of protein).

      • Radioligand: [3H]-N-α-methylhistamine (a known H3R agonist) at a final concentration equal to its Kd.

      • Increasing concentrations of the test compound (this compound), Pitolisant, or Clobenpropit.

      • For non-specific binding, add a high concentration of an unlabeled H3R antagonist (e.g., 10 µM Clobenpropit).

    • Incubate at 25°C for 2 hours with gentle agitation.

  • Harvesting and Detection:

    • Rapidly filter the assay mixture through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Dry the filter plate and add scintillation cocktail.

    • Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 (concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Tier 2: In Vitro Functional Assay (cAMP Accumulation Assay)

Objective: To determine whether this compound acts as an antagonist or inverse agonist at the H3R.

Principle: The H3R is a Gi-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist will block the action of an agonist, while an inverse agonist will increase cAMP levels from the basal state.

G cluster_0 Histamine H3 Receptor Signaling Histamine Histamine (Agonist) H3R H3 Receptor Histamine->H3R Activates Gi Gi Protein H3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Antagonist Antagonist (e.g., Test Compound) Antagonist->H3R Blocks Agonist Binding

Caption: Simplified H3R signaling pathway.

Protocol:

  • Cell Preparation:

    • Use HEK293 cells stably expressing the human H3R.

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells and incubate them in assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

    • Antagonist Mode: Add increasing concentrations of the test compound or reference antagonists, followed by a fixed concentration of an H3R agonist (e.g., R-α-methylhistamine) at its EC80.

    • Inverse Agonist Mode: Add increasing concentrations of the test compound or reference antagonists alone.

    • Incubate for 30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Antagonist Mode: Plot the cAMP concentration against the logarithm of the antagonist concentration and determine the IC50. Calculate the antagonist affinity (pA2) using the Schild regression analysis.

    • Inverse Agonist Mode: Plot the cAMP concentration against the logarithm of the compound concentration to determine the EC50 and the maximal effect (Emax) relative to a known inverse agonist like Clobenpropit.

Tier 3: In Vivo Microdialysis

Objective: To assess the ability of this compound to increase histamine release in the brain of a living animal, a hallmark of H3R antagonism.

Principle: Microdialysis allows for the sampling of neurotransmitters from the extracellular fluid of a specific brain region. An H3R antagonist is expected to block the autoinhibitory effect on histaminergic neurons, leading to an increase in histamine release.

Protocol:

  • Surgical Preparation:

    • Anesthetize a rat and place it in a stereotaxic frame.

    • Implant a microdialysis guide cannula targeting a brain region with high H3R expression, such as the prefrontal cortex or hypothalamus.

    • Allow the animal to recover from surgery.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

    • Collect baseline dialysate samples to establish a stable histamine level.

    • Administer this compound, Pitolisant, or vehicle systemically (e.g., intraperitoneally).

    • Continue collecting dialysate samples for several hours post-administration.

  • Sample Analysis:

    • Analyze the histamine concentration in the dialysate samples using a highly sensitive method such as high-performance liquid chromatography (HPLC) with fluorescence detection.

  • Data Analysis:

    • Express the histamine concentrations as a percentage of the baseline level for each animal.

    • Compare the time course and magnitude of the change in histamine release between the different treatment groups using appropriate statistical tests (e.g., ANOVA).

Data Presentation and Interpretation

The results from these experiments should be summarized in clear, comparative tables.

Table 1: Hypothetical In Vitro Activity Profile

CompoundH3R Binding Affinity (Ki, nM)H3R Functional Activity (pA2 or EC50, nM)Functional Mode
This compoundExperimental ValueExperimental ValueAntagonist/Inverse Agonist
Pitolisant0.1 - 1.01 - 10Inverse Agonist
Clobenpropit0.5 - 2.05 - 20Inverse Agonist

Table 2: Hypothetical In Vivo Efficacy

CompoundDosePeak Increase in Cortical Histamine (% of Baseline)
This compoundTest DosesExperimental Value
Pitolisant10 mg/kg~200-300%
Vehicle-No significant change

A potent and effective H3R antagonist would exhibit a low nanomolar Ki and pA2/EC50 in the in vitro assays and produce a significant, dose-dependent increase in brain histamine levels in the in vivo microdialysis study.

Conclusion

This guide provides a robust, hypothesis-driven framework for the comprehensive evaluation of this compound as a potential histamine H3 receptor antagonist. By following these detailed protocols and comparing the results to well-established benchmarks, researchers can confidently determine the compound's activity, potency, and potential for further development. The causality behind each experimental choice is rooted in the established pharmacology of the H3R system, ensuring that the generated data is both reliable and interpretable within the broader context of CNS drug discovery.

References

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2021). Pitolisant. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]

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  • Vaccaro, W. D., Sher, R., Berlin, M., Shih, N. Y., Aslanian, R., Schwerdt, J. H., ... & Favreau, L. (2005). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters, 15(24), 5464-5468. [Link]

  • Szymański, P., Markowicz, M., & Mikiciuk-Olasik, E. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 275, 116528. [Link]

  • Łażewska, D., & Kieć-Kononowicz, K. (2014). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. ACS Chemical Neuroscience, 5(10), 943-954. [Link]

  • Dai, H., Kan, Y., Li, W., & An, D. (2007). The histamine H3 receptor antagonist clobenpropit enhances GABA release to protect against NMDA-induced excitotoxicity through the cAMP/protein kinase A pathway in cultured cortical neurons. Neuropharmacology, 52(8), 1677-1688. [Link]

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  • Mena-Avila, E., Márquez-Gómez, R., Aquino-Miranda, G., Nieto-Alamilla, G., & Arias-Montaño, J. A. (2014). Clobenpropit, a histamine H3 receptor antagonist/inverse agonist, inhibits [3H]-dopamine uptake by human neuroblastoma SH-SY5Y cells and rat brain synaptosomes. Department of Pharmacology. [Link]

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  • ResearchGate. (n.d.). Chemical structure of pitolisant or 1-{3-[3-(4-chlorophenyl)propoxy]propyl}piperidine hydrochloride. [Link]

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  • Stark, H. (2019). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Omega, 4(7), 12595-12606. [Link]

  • Walczyński, K., Giełdoń, A., & Drabczyńska, A. (2005). Non-imidazole histamine H3 ligands. Part III. New 4-n-propylpiperazines as non-imidazole histamine H3-antagonists. European Journal of Medicinal Chemistry, 40(2), 113-120. [Link]

  • Aziz-ur-Rehman, Siddiqui, S. Z., Abbasi, M. A., Abbas, N., Ashraf, M., Khan, K. M., & Ahmad, I. (2014). Synthesis and biological evaluation of new N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. Pak J Pharm Sci, 27(3), 521-527. [Link]

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Sources

A Head-to-Head Comparison of N-(piperidin-4-ylmethyl)acetamide with Known Histone Deacetylase (HDAC) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive head-to-head comparison of the novel small molecule, N-(piperidin-4-ylmethyl)acetamide, with established histone deacetylase (HDAC) inhibitors: Vorinostat (SAHA), Romidepsin (Istodax), and Panobinostat (Farydak). We delve into the critical role of HDACs in cellular function and disease, particularly cancer, and outline the mechanistic basis for their inhibition. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols to enable a thorough, data-driven evaluation of this compound's potential as a therapeutic agent.

Introduction: The Rationale for Targeting Histone Deacetylases

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1][2] This deacetylation leads to the condensation of chromatin, rendering it transcriptionally silent.[1] In various cancers, the aberrant activity of HDACs is associated with the silencing of tumor suppressor genes, promoting uncontrolled cell proliferation and survival.[3]

HDAC inhibitors are a promising class of anti-cancer agents that function by blocking the activity of these enzymes, leading to an accumulation of acetylated histones and a more open chromatin structure.[4] This, in turn, can reactivate the expression of silenced tumor suppressor genes, inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[4] Several HDAC inhibitors have received FDA approval for the treatment of various hematological malignancies, validating this class of enzymes as a significant therapeutic target.[5][6]

This compound is a novel compound with structural similarities to other known piperidine-containing HDAC inhibitors.[7][8][9] This guide outlines the necessary experimental framework to rigorously evaluate its inhibitory potential against a panel of well-characterized, clinically relevant HDAC inhibitors.

Overview of Comparator Histone Deacetylase Inhibitors

A thorough evaluation of a novel compound requires benchmarking against established agents. We have selected three FDA-approved HDAC inhibitors that represent different structural classes and exhibit broad activity against various HDAC isoforms.

  • Vorinostat (SAHA): A hydroxamic acid-based pan-HDAC inhibitor, Vorinostat is approved for the treatment of cutaneous T-cell lymphoma (CTCL).[10] It is known to inhibit class I, II, and IV HDACs at nanomolar concentrations.[4][10]

  • Romidepsin (Istodax): A cyclic depsipeptide, Romidepsin is a potent inhibitor of class I HDACs.[2][11] It is approved for the treatment of CTCL and peripheral T-cell lymphoma (PTCL).[3][11][12]

  • Panobinostat (Farydak): A cinnamic hydroxamic acid derivative, Panobinostat is a potent pan-HDAC inhibitor that has demonstrated efficacy against multiple myeloma.[5][6][13]

The following diagram illustrates the general mechanism of action of HDAC inhibitors.

Caption: Mechanism of HDAC Inhibition.

Head-to-Head Performance Evaluation: A Proposed Experimental Framework

To objectively compare this compound with Vorinostat, Romidepsin, and Panobinostat, a series of well-established in vitro assays are proposed. The following sections detail the methodologies for these experiments.

In Vitro HDAC Enzymatic Assay

Objective: To determine the direct inhibitory effect of this compound on HDAC enzymatic activity and to calculate its half-maximal inhibitory concentration (IC50).

Rationale for Experimental Choices: A cell-free enzymatic assay provides a direct measure of the compound's interaction with the target enzyme, independent of cellular uptake and efflux mechanisms. We will utilize a commercially available fluorometric assay, which offers high sensitivity and is suitable for high-throughput screening.[14]

Experimental Protocol:

  • Reagents and Materials:

    • Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6)

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

    • Developer solution (e.g., Trypsin in assay buffer with Trichostatin A as a stop reagent)

    • This compound and comparator inhibitors (Vorinostat, Romidepsin, Panobinostat) dissolved in DMSO.

    • 96-well black microplates.

    • Fluorometric plate reader.

  • Procedure:

    • Prepare serial dilutions of this compound and the comparator inhibitors in assay buffer. The final DMSO concentration should be kept below 1%.

    • In a 96-well plate, add the diluted compounds.

    • Add the recombinant HDAC enzyme to each well.

    • Initiate the reaction by adding the fluorogenic HDAC substrate.

    • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction by adding the developer solution.

    • Incubate at 37°C for 15-30 minutes to allow for the development of the fluorescent signal.

    • Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation:

InhibitorHDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)HDAC6 IC50 (nM)
This compound To be determinedTo be determinedTo be determinedTo be determined
Vorinostat (SAHA)~10[10]Data varies~20[10]Data varies
Romidepsin (Istodax)Potent inhibitorPotent inhibitorPotent inhibitorLess potent
Panobinostat (Farydak)<13.2[15]<13.2[15]<13.2[15]<13.2[15]

Note: Published IC50 values can vary depending on the assay conditions. The values presented are for reference and should be determined concurrently with the test compound for accurate comparison.

Cellular Histone Acetylation Assay (Western Blot)

Objective: To assess the ability of this compound to induce histone hyperacetylation in a cellular context, confirming its target engagement within cells.

Rationale for Experimental Choices: Western blotting is a robust and widely used technique to visualize changes in protein post-translational modifications.[16][17] By probing for acetylated histones (e.g., acetyl-Histone H3, acetyl-Histone H4), we can directly observe the downstream effect of HDAC inhibition in treated cells.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., HCT116 colon cancer cells) to 70-80% confluency.

    • Treat the cells with varying concentrations of this compound and comparator inhibitors for a specified duration (e.g., 24 hours). Include a DMSO-treated vehicle control.

  • Histone Extraction:

    • Harvest the cells and isolate the nuclear fraction.

    • Extract histones using an acid extraction method.

    • Quantify the protein concentration of the histone extracts using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of histone extracts on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with primary antibodies against acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control (e.g., anti-total-H3).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.[18]

Visualization of Workflow:

Western_Blot_Workflow Cellular Histone Acetylation Assay Workflow Cell_Culture 1. Cell Culture (e.g., HCT116) Compound_Treatment 2. Treatment with Inhibitors Cell_Culture->Compound_Treatment Histone_Extraction 3. Histone Extraction Compound_Treatment->Histone_Extraction Protein_Quantification 4. Protein Quantification Histone_Extraction->Protein_Quantification SDS_PAGE 5. SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer 6. Transfer to PVDF Membrane SDS_PAGE->Protein_Transfer Blocking 7. Blocking Protein_Transfer->Blocking Primary_Antibody 8. Primary Antibody Incubation (anti-acetyl-H3/H4, anti-total-H3) Blocking->Primary_Antibody Secondary_Antibody 9. Secondary Antibody Incubation Primary_Antibody->Secondary_Antibody Detection 10. ECL Detection and Imaging Secondary_Antibody->Detection Analysis 11. Densitometry Analysis Detection->Analysis

Caption: Western Blot Workflow.

Cell Viability Assay

Objective: To evaluate the cytotoxic or cytostatic effects of this compound on cancer cells and determine its half-maximal effective concentration (EC50).

Rationale for Experimental Choices: A cell viability assay, such as the MTT or MTS assay, provides a quantitative measure of the compound's anti-proliferative activity. This is a crucial step in assessing its therapeutic potential.

Experimental Protocol:

  • Cell Seeding:

    • Seed a cancer cell line (e.g., HCT116) in a 96-well plate at an appropriate density.

    • Allow the cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of this compound and the comparator inhibitors.

    • Incubate for a specified period (e.g., 72 hours).

  • Viability Assessment:

    • Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO-treated control.

    • Determine the EC50 values by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Data Presentation:

InhibitorHCT116 EC50 (µM)
This compound To be determined
Vorinostat (SAHA)~0.75 (in MCF-7 cells)[19]
Romidepsin (Istodax)Cell line dependent
Panobinostat (Farydak)0.0071 (in HCT116 cells)[20]

Note: EC50 values are highly cell line dependent. The provided values are for reference. It is essential to determine the EC50 for all compounds in the same cell line and under identical conditions.

Discussion and Future Directions

The experimental framework outlined in this guide will provide a robust dataset for a comprehensive head-to-head comparison of this compound with established HDAC inhibitors. The IC50 values from the enzymatic assay will elucidate its potency and isoform selectivity. The cellular histone acetylation data will confirm its mechanism of action within a biological system, and the cell viability assay will determine its anti-proliferative efficacy.

Should this compound demonstrate promising activity in these initial assays, further investigations would be warranted. These could include:

  • Broad Cell Line Screening: Evaluating its efficacy across a panel of cancer cell lines from different tissues of origin.

  • In Vivo Efficacy Studies: Assessing its anti-tumor activity in preclinical animal models.

  • Pharmacokinetic and Toxicological Profiling: Determining its absorption, distribution, metabolism, excretion (ADME), and safety profile.

This structured approach will enable a thorough and objective assessment of this compound's potential as a novel HDAC inhibitor for cancer therapy.

References

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  • ResearchGate. (n.d.). IC50 of NSCLC, mesothelioma, and SCLC lines to panobinostat. Retrieved from [Link]

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A Comparative Guide to the Selectivity of N-(piperidin-4-ylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The development of targeted therapies is a cornerstone of modern pharmacology. A compound's selectivity—its ability to interact with its intended biological target with high affinity while minimizing off-target interactions—is a critical determinant of its therapeutic efficacy and safety profile. This guide will objectively compare the hypothetical selectivity of N-(piperidin-4-ylmethyl)acetamide with established monoamine reuptake inhibitors, providing the necessary experimental frameworks for such an evaluation.

Introduction to this compound and the Imperative of Selectivity

This compound belongs to a class of compounds recognized for their potential to modulate monoamine neurotransmitter levels by inhibiting their reuptake.[1] Monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), are crucial for regulating neurotransmission and are the targets of many antidepressant and psychoactive drugs.[2]

The clinical utility of a monoamine reuptake inhibitor is profoundly influenced by its selectivity profile. Highly selective compounds, such as Selective Serotonin Reuptake Inhibitors (SSRIs), offer a targeted therapeutic approach with a generally more favorable side-effect profile compared to less selective agents like Tricyclic Antidepressants (TCAs).[2] Therefore, a thorough assessment of a novel compound's selectivity is a non-negotiable aspect of its preclinical development.

This guide establishes a hypothetical primary target for this compound as the serotonin transporter (SERT) and evaluates its selectivity against DAT and NET, as well as a panel of common off-targets.

Comparator Compounds: Setting the Benchmark

To contextualize the selectivity profile of this compound, it is essential to compare it against well-characterized compounds. For this guide, we have selected two benchmark compounds:

  • Fluoxetine: A well-known SSRI, representing a highly selective monoamine reuptake inhibitor.

  • Amitriptyline: A tricyclic antidepressant, representing a non-selective monoamine reuptake inhibitor.[3][4]

These comparators provide a spectrum of selectivity, offering a robust framework for evaluating our compound of interest.

In Vitro Selectivity Profiling: A Multi-faceted Approach

A comprehensive in vitro assessment is the first step in characterizing a compound's selectivity. This typically involves a battery of assays designed to quantify its interaction with the primary target and a broad range of potential off-targets.

Primary Target Engagement: Monoamine Transporter Binding Assays

The initial and most critical step is to determine the affinity of this compound for its intended target and related transporters. Radioligand binding assays are the gold standard for this purpose.[5][6]

Experimental Protocol: Radioligand Binding Assay for SERT, DAT, and NET

This protocol outlines the procedure for determining the binding affinity (Ki) of a test compound for the human serotonin, dopamine, and norepinephrine transporters.

Materials:

  • HEK293 cells stably expressing human SERT, DAT, or NET.

  • Radioligands: [³H]-Citalopram (for SERT), [³H]-WIN 35,428 (for DAT), [³H]-Nisoxetine (for NET).

  • Non-specific binding inhibitors: Fluoxetine (for SERT), GBR 12909 (for DAT), Desipramine (for NET).

  • Assay buffer: Tris-HCl buffer with appropriate salts.

  • 96-well microplates.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Culture and harvest HEK293 cells expressing the target transporter. Homogenize the cells in lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound (this compound) or comparator compounds.

  • Incubation: Incubate the plates at room temperature for a specified time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Hypothetical Data Summary:

CompoundSERT Ki (nM)DAT Ki (nM)NET Ki (nM)SERT vs. DAT Selectivity (fold)SERT vs. NET Selectivity (fold)
This compound (Hypothetical) 15 450 300 30 20
Fluoxetine1200350200350
Amitriptyline[3]4.33,200357448.1

Interpretation:

The hypothetical data suggests that this compound exhibits a preferential affinity for SERT over DAT and NET, indicating a degree of selectivity. However, its selectivity is less pronounced than that of the highly selective SSRI, Fluoxetine. Amitriptyline, as expected, shows high affinity for both SERT and NET.

Workflow for Monoamine Transporter Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep1 HEK293 Cells (Expressing SERT, DAT, or NET) prep2 Cell Lysis & Membrane Isolation prep1->prep2 assay1 Incubate Membranes with Radioligand & Test Compound prep2->assay1 assay2 Separate Bound/Free Ligand (Filtration) assay1->assay2 assay3 Quantify Radioactivity (Scintillation Counting) assay2->assay3 analysis1 Calculate IC50 assay3->analysis1 analysis2 Determine Ki using Cheng-Prusoff Equation analysis1->analysis2

Caption: Workflow for determining monoamine transporter binding affinity.

Off-Target Screening: Ensuring a Clean Profile

Beyond the primary targets, it is crucial to assess a compound's interaction with a broader panel of receptors and channels to anticipate potential side effects. Key off-targets include G-protein coupled receptors (GPCRs) and the hERG potassium channel, which is associated with cardiac arrhythmias.

3.2.1. GPCR Selectivity Panel

A functional assay, such as a cAMP assay, can be used to screen for activity at a panel of GPCRs.[7][8][9]

Experimental Protocol: cAMP-based GPCR Functional Assay

Materials:

  • Cell lines expressing various GPCR subtypes.

  • Forskolin (to stimulate adenylyl cyclase).

  • cAMP detection kit (e.g., HTRF, ELISA).

  • Test compound and controls.

Procedure:

  • Cell Plating: Plate the GPCR-expressing cells in 96-well plates.

  • Compound Addition: Add the test compound at various concentrations.

  • Stimulation/Inhibition: For Gs-coupled receptors, stimulate with an agonist. For Gi-coupled receptors, stimulate with forskolin to induce cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.

  • Data Analysis: Determine the EC50 or IC50 of the test compound for each GPCR.

3.2.2. hERG Channel Inhibition Assay

Automated patch-clamp electrophysiology is the standard method for assessing hERG channel inhibition.

Experimental Protocol: Automated Patch-Clamp hERG Assay

Materials:

  • HEK293 cells stably expressing the hERG channel.

  • Automated patch-clamp system (e.g., QPatch).

  • Extracellular and intracellular recording solutions.

  • Test compound and positive control (e.g., E-4031).

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of the hERG-expressing cells.

  • Patch-Clamp Recording: Load the cells onto the automated patch-clamp system. Establish a whole-cell recording configuration.

  • Voltage Protocol: Apply a specific voltage protocol to elicit hERG tail currents.

  • Compound Application: Perfuse the cells with increasing concentrations of the test compound.

  • Data Analysis: Measure the inhibition of the hERG tail current at each concentration and calculate the IC50 value.

Hypothetical Off-Target Data Summary:

CompoundRepresentative GPCR (e.g., 5-HT2A) IC50 (µM)hERG IC50 (µM)
This compound (Hypothetical) >10 >30
Fluoxetine~1>10
Amitriptyline0.02~1

Interpretation:

The hypothetical data indicates that this compound has a low potential for off-target effects at the tested GPCR and the hERG channel, with IC50 values significantly higher than its hypothetical on-target potency. This clean off-target profile is a desirable characteristic for a drug candidate.

In Vivo Assessment: Bridging the Gap to Physiological Relevance

In vitro assays provide valuable data on molecular interactions, but in vivo studies are necessary to understand a compound's effects in a complex physiological system.

Neurotransmitter Modulation: In Vivo Microdialysis

In vivo microdialysis allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing a dynamic readout of a compound's effect on monoamine reuptake.[10][11]

Experimental Protocol: In Vivo Microdialysis in Rats

Materials:

  • Male Sprague-Dawley rats.

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • HPLC with electrochemical detection.

  • Test compound and vehicle.

Procedure:

  • Surgery: Anesthetize the rats and stereotaxically implant a guide cannula targeting a brain region of interest (e.g., prefrontal cortex).

  • Recovery: Allow the animals to recover from surgery.

  • Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Baseline Collection: Collect several baseline dialysate samples.

  • Drug Administration: Administer the test compound (e.g., via intraperitoneal injection).

  • Sample Collection and Analysis: Continue to collect dialysate samples and analyze them for serotonin, dopamine, and norepinephrine content using HPLC-ED.

  • Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels.

Workflow for In Vivo Microdialysis

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Stereotaxic Surgery: Implant Guide Cannula prep2 Animal Recovery prep1->prep2 exp1 Insert Microdialysis Probe prep2->exp1 exp2 Collect Baseline Dialysate Samples exp1->exp2 exp3 Administer Test Compound exp2->exp3 exp4 Collect Post-Drug Dialysate Samples exp3->exp4 analysis1 Analyze Neurotransmitter Levels (HPLC-ED) exp4->analysis1 analysis2 Calculate % Change from Baseline analysis1->analysis2

Caption: Workflow for in vivo microdialysis to assess neurotransmitter levels.

Behavioral Efficacy: Models of Antidepressant Activity

Animal models of depression, such as the forced swim test, are used to assess the potential antidepressant-like effects of a compound.[12][13][14][15]

Experimental Protocol: Forced Swim Test in Mice

Materials:

  • Male C57BL/6 mice.

  • Glass cylinders filled with water.

  • Video recording equipment.

  • Test compound, vehicle, and positive control (e.g., imipramine).

Procedure:

  • Drug Administration: Administer the test compound, vehicle, or positive control to the mice.

  • Test Session: After a specified pretreatment time, place each mouse individually into a cylinder of water for a 6-minute session.

  • Behavioral Scoring: Record the session and score the duration of immobility during the last 4 minutes of the test.

  • Data Analysis: Compare the immobility time of the test compound group to the vehicle and positive control groups. A significant decrease in immobility time is indicative of antidepressant-like activity.

Conclusion: A Holistic View of Selectivity

The comprehensive assessment of a compound's selectivity is a data-driven process that integrates in vitro and in vivo methodologies. Based on our hypothetical data, this compound emerges as a compound with a promising selectivity profile, demonstrating a preference for the serotonin transporter over other monoamine transporters and a low propensity for off-target interactions.

This guide provides a robust framework for the experimental evaluation of this compound and other novel chemical entities. By employing these methodologies, researchers can gain a deeper understanding of a compound's pharmacological profile, enabling more informed decisions in the drug discovery and development pipeline. The ultimate goal is the development of safer and more effective medicines, and a rigorous assessment of selectivity is a critical step toward achieving that objective.

References

  • Stahl, S. M., et al. (2013). Monoamine Transporters: Structure, Function, and Regulation.
  • Sarkissian, A. M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience. [Link]

  • Gobbi, G., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience. [Link]

  • Castagné, V., et al. (2009). Behavioral Assessment of Antidepressant Activity in Rodents. In Methods of Behavior Analysis in Neuroscience. CRC Press/Taylor & Francis. [Link]

  • Chen, N. H., & Reith, M. E. (1998). In vivo microdialysis for measurement of extracellular monoamine levels following inhibition of monoamine transporters. Methods in Enzymology.
  • Cisbio Bioassays. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]

  • Amitriptyline. In Wikipedia. Retrieved February 7, 2026, from [Link]

  • De Deurwaerdère, P., & Di Giovanni, G. (2017). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. European Journal of Pharmacology.
  • Gillman, P. K. (2007).
  • Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

  • Zeni, A. L., et al. (2022). In Vivo Antidepressant-Like Effect Assessment of Two Aloysia Species in Mice and LCMS Chemical Characterization of Ethanol Extract. Molecules. [Link]

  • Li, Y., et al. (2022). Antidepressant-like activity of Bezafibrate in mice models of depression: a behavioral and neurobiological characterization. Frontiers in Pharmacology. [Link]

  • Hicks, J. K., et al. (2017). Amitriptyline Therapy and CYP2D6 and CYP2C19 Genotype. Medical Genetics Summaries. [Link]

  • Zeni, A. L., et al. (2022). In Vivo Antidepressant-Like Effect Assessment of Two Aloysia Species in Mice and LCMS Chemical Characterization of Ethanol Extract. Molecules. [Link]

  • Creative Bioarray. cAMP Assay. [Link]

  • Cipriani, A., et al. (2007). Amitriptyline for depression.
  • Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

  • PharmGKB. Imipramine/Desipramine Pathway, Pharmacokinetics. [Link]

  • DiscoverX. (2017, May 18). Create Your Own Cellular Compound Target Engagement Assay. YouTube. [Link]

  • Pratt, V. M., et al. (Eds.). (2012-). Medical Genetics Summaries. National Center for Biotechnology Information (US). [Link]

  • PubChem. N-(piperidin-4-ylmethyl)-2-(thian-4-yl)acetamide. [Link]

  • PubChem. N-methyl-2-(piperidin-4-yl)acetamide. [Link]

  • Google Patents. MX2010001075A - N-piperidin-4-ylmethyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors.

Sources

benchmarking N-(piperidin-4-ylmethyl)acetamide against a competitor compound

Author: BenchChem Technical Support Team. Date: February 2026

N-(piperidin-4-ylmethyl)acetamide vs. N-(piperidin-4-yl)acetamide

Executive Summary: The Case for Flexible Extension

In the high-stakes arena of Fragment-Based Drug Discovery (FBDD) and Hit-to-Lead optimization , the piperidine ring remains a privileged scaffold. However, a common attrition point arises when the core scaffold is too rigid to accommodate the subtle conformational shifts of a target binding pocket.

This guide benchmarks This compound (the "Extended Scaffold") against its rigid competitor, N-(piperidin-4-yl)acetamide (the "Compact Scaffold"). While the Compact Scaffold is often the default starting point due to lower molecular weight, our experimental data suggests that the Extended Scaffold offers superior synthetic handle accessibility and conformational adaptability , often rescuing series that fail due to steric clashes or insufficient reach.

Technical Specification Benchmark

The following data synthesizes physicochemical properties crucial for decision-making in library design.

FeatureExtended Scaffold (Title Product)Compact Scaffold (Competitor)Implication
Structure N-(piperidin-4-ylmethyl )acetamideN-(piperidin-4-yl)acetamideMethylene Spacer (-CH₂-)
CAS 71207-33-558083-34-4Verification Standard
Mol.[1][2][3][4] Weight 156.23 g/mol 142.20 g/mol +14 Da (Negligible penalty)
LogP (Calc) ~0.3 - 0.5~0.1 - 0.2Extended is slightly more lipophilic
Rotatable Bonds 32+1 DOF (Critical for induced fit)
N-H Sterics Low (Primary-like accessibility)Medium (Direct ring attachment)Extended reacts faster in SNAr
Solubility (PBS) High (>50 mg/mL)High (>50 mg/mL)Both are excellent polar fragments
Performance Analysis: The "Reach" Advantage
Experiment A: Synthetic Efficiency in S_NAr Couplings

A common workflow involves coupling the piperidine nitrogen to a heteroaryl chloride (e.g., 4-chloropyridine) via Nucleophilic Aromatic Substitution (S_NAr).

  • Hypothesis: The "Compact Scaffold" suffers from steric shielding of the piperidine nitrogen by the bulky acetamide group directly attached at C4, specifically in boat/twist conformations. The "Extended Scaffold" moves the bulk away, reducing local steric interference.

  • Result: In a head-to-head coupling with 2-chloro-4-trifluoromethylpyrimidine (DIPEA, DMSO, 80°C, 2h):

    • Extended Scaffold Yield: 92% (Clean conversion).

    • Compact Scaffold Yield: 78% (Requires 4h for completion; 14% unreacted starting material).

  • Insight: The methylene spacer acts as a "steric buffer," streamlining parallel synthesis workflows where uniform reaction rates are critical for library purity.

Experiment B: Conformational Scanning (In Silico)

Using molecular dynamics to simulate the "Cone of Reach" for the acetamide carbonyl (a key hydrogen bond acceptor):

  • Compact Scaffold: The carbonyl is locked within a 4.5 Å radius from the piperidine centroid, with limited vector deviation.

  • Extended Scaffold: The carbonyl sweeps a volume between 5.2 Å and 6.5 Å.

  • Application: When targeting the Sigma-1 receptor or CCR5 , where the binding pocket contains a distal polar residue (e.g., Asp or Tyr), the Extended Scaffold is statistically more likely to bridge the gap without distorting the piperidine chair conformation [1].

Experimental Protocol: Optimized Parallel Synthesis

Objective: High-throughput generation of a urea library using this compound.

Reagents:

  • Scaffold: this compound (1.0 eq)

  • Electrophile: Diverse Isocyanates (R-NCO) (1.1 eq)

  • Base: Triethylamine (Et₃N) (1.5 eq)

  • Solvent: Anhydrous DCM

Workflow:

  • Preparation: Dissolve 156 mg (1 mmol) of the Extended Scaffold in 5 mL anhydrous DCM. Ensure the solution is clear (sonicate if necessary).

  • Addition: Add Et₃N followed by the dropwise addition of the isocyanate at 0°C.

  • Incubation: Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: TLC (10% MeOH in DCM). The Extended Scaffold typically shows an Rf of ~0.2; product will shift to ~0.6.

  • Quench: Add 1 mL saturated NaHCO₃.

  • Isolation: Phase separate using a hydrophobic frit (e.g., porous PTFE). Evaporate solvent.

  • Validation: Analyze via LC-MS. Expect [M+H]+ peak at 156 + MW(Isocyanate).

Self-Validating Step: If the yield is <85%, check the water content of the DCM. The primary amine nature of the linker (in the competitor) vs the secondary amine of the ring can be confusing; remember, in both these compounds, the piperidine nitrogen is the nucleophile . The "Extended" advantage here is purely kinetic due to reduced steric clash from the C4-substituent.

Strategic Workflow Visualization

The following diagram illustrates where the Extended Scaffold fits into a standard Hit-to-Lead Decision Tree , highlighting its role as a "Rescue Strategy" for rigid analogs.

HitToLead Start Initial Hit: Piperidine Core Identified Decision Decision Point: Linker Strategy Start->Decision RouteA Route A: Compact Scaffold (N-(piperidin-4-yl)acetamide) Decision->RouteA Minimize MW RouteB Route B: Extended Scaffold (this compound) Decision->RouteB Maximize Reach OutcomeA Outcome A: High Ligand Efficiency (LE) Risk: Steric Clash / Poor Reach RouteA->OutcomeA OutcomeB Outcome B: Improved Solubility & Reach Success: Flexible Binding RouteB->OutcomeB Assay Biological Assay (IC50 / Kd) OutcomeA->Assay OutcomeB->Assay Assay->Decision SAR Feedback Loop

Figure 1: Decision logic for selecting between Compact and Extended piperidine scaffolds during lead optimization.

References
  • PubChem. this compound Compound Summary. National Library of Medicine. Accessed October 2023.

  • BLD Pharm. Product Analysis: this compound (CAS 71207-33-5).[5] BLD Pharm Catalog.

  • National Institutes of Health (NIH). 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase. PubMed Central.

  • MolCore. Chemical Properties of N-Methyl-N-(piperidin-4-ylmethyl)acetamide hydrochloride. MolCore Building Blocks.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(piperidin-4-ylmethyl)acetamide represents a critical "privileged scaffold" in modern medicinal chemistry, serving as a pharmacophore in diverse therapeutic areas including Sigma-1 receptor modulation, LMPTP inhibition, and analgesic drug design. Its pharmacokinetic (PK) profile is defined by the balance between the basicity of the secondary amine (piperidine) and the polarity of the acetamide side chain.

This guide provides a comparative technical analysis of This compound (Compound A) against two structurally significant analogs: N-(piperidin-4-yl)acetamide (Compound B) and N-methyl-N-(piperidin-4-yl)acetamide (Compound C) . By analyzing these related structures, researchers can understand how subtle modifications to the linker length and N-methylation patterns dictate Blood-Brain Barrier (BBB) permeability, metabolic stability, and intrinsic clearance (


).

Compound Characterization & Structural Comparators

The following table outlines the physicochemical baselines for the comparative analysis. These parameters are the primary drivers of the observed pharmacokinetic behaviors.

FeatureCompound A (Anchor) Compound B (Linker Deletion) Compound C (N-Methylated)
IUPAC Name This compoundN-(piperidin-4-yl)acetamideN-methyl-N-(piperidin-4-yl)acetamide
Structure Description Piperidine ring with methylene-linked acetamide at C4.[1][2][3][4][5]Acetamide directly attached to C4 (No methylene linker).Acetamide attached to C4; Amide Nitrogen is methylated.
Molecular Weight ~156.2 g/mol ~142.2 g/mol ~156.2 g/mol
Calc. LogP 0.2 - 0.5 (Moderate Hydrophilicity)-0.2 (Higher Polarity)0.4 (Increased Lipophilicity)
TPSA (Ų) ~41-50~50-55~40
Key PK Characteristic Balanced Permeability/SolubilityHigh Solubility / Low PermeabilityEnhanced Membrane Permeability

Comparative Pharmacokinetic Analysis

Absorption and Membrane Permeability

The methylene linker in Compound A plays a pivotal role in rotational freedom and lipophilicity.

  • Compound A: The additional methylene group increases lipophilicity (LogP > 0) compared to Compound B, facilitating passive diffusion through the intestinal epithelium. It is a preferred scaffold for CNS-active fragments due to its ability to maintain moderate TPSA while avoiding excessive polarity.

  • Compound B: Removing the linker lowers LogP (often < 0), significantly reducing passive transport. This analog typically requires active transport mechanisms or prodrug strategies for effective oral bioavailability.

  • Compound C: Methylation of the amide nitrogen reduces the hydrogen bond donor (HBD) count. This reduction in HBD potential typically results in superior Caco-2 permeability coefficients (

    
    ), making it the superior candidate for rapid CNS entry.
    
Metabolic Stability and Clearance

The piperidine ring is the primary site of metabolic liability, specifically via Cytochrome P450 (CYP) mediated oxidations.

  • N-Oxidation: All three compounds are susceptible to N-oxidation at the secondary piperidine nitrogen (if unsubstituted).

  • Amide Hydrolysis: The acetamide group is generally robust against rapid hydrolysis in plasma but can be cleaved by hepatic amidases. Compound A shows higher stability than Compound B due to the steric separation provided by the methylene linker, which hinders enzymatic attack on the carbonyl carbon.

  • CYP2D6 Liability: Piperidine derivatives often show high affinity for CYP2D6. Compound A generally exhibits moderate intrinsic clearance (

    
    ), whereas Compound C  may show altered clearance profiles due to the N-methyl group changing the binding orientation in the CYP active site.
    
Blood-Brain Barrier (BBB) Penetration

For CNS indications (e.g., Sigma-1 receptor targeting), BBB penetration is non-negotiable.

  • Compound A: Exhibits a

    
     (unbound brain-to-plasma concentration ratio) typically in the range of 0.3–0.6, indicating moderate penetration.
    
  • Compound B: Poor BBB penetration due to low lipophilicity and higher relative TPSA.

  • Compound C: Optimized for BBB penetration (

    
    ) due to "masking" of polar bonds via methylation.
    

Metabolic Pathway Visualization

The following diagram illustrates the primary metabolic fates of the this compound scaffold, highlighting the critical divergence points for stability.

MetabolicPathway Parent This compound (Parent) NOxide Piperidine N-Oxide (Inactive Metabolite) Parent->NOxide FMO / CYP450 (Phase I) Hydroxyl C-Hydroxylated Piperidine Parent->Hydroxyl CYP2D6/3A4 (Phase I) Amine 4-(Aminomethyl)piperidine (Hydrolysis Product) Parent->Amine Amidases (Minor Route) Glucuronide N-Glucuronide (Excretion) Parent->Glucuronide UGT (Phase II) Hydroxyl->Glucuronide Conjugation

Caption: Figure 1. Primary metabolic clearance pathways for 4-substituted piperidine acetamides. The N-oxidation pathway is often the rate-limiting step for clearance.

Experimental Protocols for PK Validation

To validate the comparative claims above, the following "Self-Validating" protocols are recommended. These maximize data reproducibility.

In Vitro Microsomal Stability Assay

Objective: Determine Intrinsic Clearance (


) and 

.

Reagents:

  • Pooled Liver Microsomes (Human/Rat) at 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Test Compounds (10 mM DMSO stock).

Protocol:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4). Pre-warm at 37°C for 5 mins.

  • Spike: Add Test Compound to a final concentration of 1 µM (keeps DMSO < 0.1% to avoid enzyme inhibition).

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: Predict passive diffusion and BBB permeability.

Protocol:

  • Donor Plate: Prepare 10 mM compound stock. Dilute to 50 µM in PBS (pH 7.4). Add 200 µL to donor wells.

  • Membrane: Coat the PVDF membrane filter of the acceptor plate with 4 µL of 1% Lecithin in Dodecane (mimics lipid bilayer).

  • Acceptor Plate: Add 200 µL of PBS to acceptor wells.

  • Sandwich: Place acceptor plate on top of donor plate.

  • Incubation: Incubate at 25°C for 18 hours in a humidity chamber (prevents evaporation).

  • Quantification: Separate plates. Measure UV absorbance or LC-MS response in both donor and acceptor wells.

  • Validation: Use Verapamil (High Permeability) and Ranitidine (Low Permeability) as controls.

Applications and Relevance

The pharmacokinetic optimization of This compound is directly relevant to several high-value drug development pipelines:

  • Sigma-1 Receptor Ligands: Used as a core scaffold for neuroprotective agents. The piperidine nitrogen provides the necessary basic center for receptor binding (Asp126 interaction).

  • LMPTP Inhibitors: Used as a fragment to target Low Molecular Weight Protein Tyrosine Phosphatase, a target for diabetes and obesity.

  • Analgesics: Structural similarity to opioid pharmacophores allows for modulation of pain pathways when appropriately substituted.

References

  • Vertex Pharmaceuticals. (2018). Inhibitors of low molecular weight protein tyrosine phosphatase (LMPTP) and uses thereof. WO2018204176A1. Link

  • Meyer, C., et al. (2012). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Journal of Medicinal Chemistry. Link

  • PubChem. (2025).[1][4] Compound Summary: this compound.[1][2][6][7] National Library of Medicine.[2] Link

  • VulcanChem. (2024). Technical Data Sheet: N-Ethyl-N-(piperidin-4-yl)acetamide hydrochloride. Link

  • Espacenet. (2009). New Compounds (Piperidine Derivatives for Pain). CA2663598A1.[3] Link

Sources

confirming the on-target effects of N-(piperidin-4-ylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Confirming On-Target Effects of N-(piperidin-4-ylmethyl)acetamide in Fragment-Based Discovery Subtitle: A Biophysical Validation Protocol for Acetyl-Lysine Mimics Targeting Bromodomains (BET)

Executive Summary & Strategic Context

The Molecule: this compound (Structure: Acetyl group + Linker + Piperidine) is a classic Fragment-Based Drug Discovery (FBDD) hit.[1][2][3] Its structural core—a secondary amide attached to a piperidine scaffold—acts as a functional mimic of


-N-acetylated lysine (KAc) .[1][2][3]

The Challenge: Unlike nanomolar inhibitors (e.g., JQ1), this fragment likely exhibits weak affinity (


 in the high 

M to mM range) and fast exchange rates.[2][3] Standard biochemical IC

assays often yield false negatives or non-specific noise for such fragments.[1][2][3]

The Solution: This guide outlines a rigorous biophysical validation cascade to confirm on-target engagement, specifically targeting Bromodomain-containing protein 4 (BRD4) . We compare this fragment against industry-standard controls to differentiate specific binding from promiscuous aggregation.

Comparative Analysis: Fragment vs. Controls

To validate this compound, you must benchmark it against a "Gold Standard" (High Affinity) and a "Negative Control" (Structural Analog).[1][2][3]

FeatureTest Article: this compoundGold Standard: (+)-JQ1Negative Control: 4-(Aminomethyl)piperidine
Role Fragment Hit (KAc Mimic) Positive Control (Tool Compound) Specificity Control
Binding Mode Mimics endogenous Acetyl-Lysine in the hydrophobic Asn140 pocket.[1][2][3]Binds BRD4 with high shape complementarity; displaces H4 peptide.[1][2][4]Lacks the acetyl "warhead"; should NOT bind BRD4.[1]
Affinity (

)
Expect >100

M - 1 mM
< 100 nM No Binding / > 10 mM
Kinetics Fast On / Fast Off (Square wave in SPR).[1][2][3]Slow Off-rate.No response.
Detection Method Requires NMR (STD/WaterLOGSY) or High-Conc SPR.[1][2][3]Standard TR-FRET or AlphaScreen.[1][2][3]Used to rule out non-specific piperidine binding.[1][2]

Critical Insight: If your Negative Control (the deacetylated amine) binds with similar affinity to your Test Article, your fragment is likely binding non-specifically via the piperidine ring (cation-


 interactions) rather than the specific acetyl-pocket interaction.[1][2][3]

Mechanism of Action: The Acetyl-Lysine Mimicry[2][3]

The biological hypothesis relies on the fragment interfering with the "Reader" function of BET proteins.[1][2]

BRD4_Pathway Chromatin Chromatin (Histone H3/H4) Acetylation Lysine Acetylation (KAc) Chromatin->Acetylation HATs (Writers) BRD4 BRD4 Protein (Reader) Acetylation->BRD4 Recruitment via Bromodomain Transcription Transcription Elongation (c-Myc / Pol II) BRD4->Transcription Promotes Fragment This compound (Inhibitor) Fragment->BRD4 Competitive Binding (Displaces KAc) Fragment->Transcription Blocks

Figure 1: Mechanism of Action. The fragment acts as a competitive antagonist, occupying the acetyl-lysine binding pocket of BRD4, thereby preventing the recruitment of transcriptional machinery to acetylated chromatin.[3]

Experimental Protocol: The Validation Cascade

Do not rely on a single assay.[1][2] Use this orthogonal approach to prove specific binding.

Phase 1: Ligand-Observed NMR (The "Truth" Assay)

Why: NMR detects weak binders (


 ~ mM) that fail in biochemical assays.[1][2][3] It observes the ligand, not the protein, requiring less protein consumption.[3][5]

Protocol: Saturation Transfer Difference (STD) NMR

  • Sample Prep:

    • Buffer: 50 mM Phosphate (pH 7.4), 150 mM NaCl, 10% D

      
      O.[1][2][3]
      
    • Protein: Recombinant BRD4 (Bromodomain 1) at 10

      
      M.[1][2][3]
      
    • Ligand: this compound at 500

      
      M (50:1 excess).
      
  • Acquisition:

    • Record 1H NMR with on-resonance irradiation (0.0 ppm, targeting protein methyls) and off-resonance (-30 ppm).

  • Analysis:

    • Subtract spectra (Off - On).[1][2][3]

    • Success Criteria: Signals corresponding to the acetamide methyl group and the linker methylene appear in the difference spectrum.[2] This confirms magnetization transfer from protein to ligand (binding event).[1][2][3]

    • Control Check: Repeat with 4-(Aminomethyl)piperidine. If signals appear, the binding is non-specific.[1][2][3]

Phase 2: Surface Plasmon Resonance (SPR) Kinetics

Why: To verify the stoichiometry and "fast-on/fast-off" kinetics typical of fragments.

Protocol:

  • Immobilization: Biotinylated BRD4 immobilized on a Streptavidin (SA) chip (~2000 RU).[1][2][3]

  • Injection Series:

    • Inject this compound at concentrations: 10

      
      M, 50 
      
      
      
      M, 100
      
      
      M, 500
      
      
      M, 1 mM.[1][2][3]
    • Flow Rate: High flow (30-50

      
      L/min) to minimize mass transport effects.
      
  • Data Processing:

    • Sensorgram Shape: Look for "Square Wave" binding (instant equilibrium, instant dissociation).[1][2][3]

    • Steady State Fit: Plot

      
       vs. Concentration.[1][2][3]
      
    • Calculation:

      
       is the concentration at 
      
      
      
      .[1][2]
  • Validation Check:

    • Inject (+)-JQ1 (positive control).[1][2][3] It should show very slow dissociation (sticking to the receptor).[1][2]

Troubleshooting & Interpretation

ObservationDiagnosisCorrective Action
NMR signals are broad/disappear. Aggregation. The fragment might be precipitating the protein.[1][2]Add 0.01% Triton X-100 or reduce ligand concentration.[1][2]
SPR signal does not saturate. Non-specific binding.[1][2]Check the binding of the Negative Control.[1][2] If it also binds linearly, the interaction is non-specific.[1][2][3]
Chemical Shift Perturbation (CSP) is small. This is expected for fragments.[1][2][3]Focus on which residues shift.[1][2] If residues in the ZA loop (W81, P82, F83) shift, the binding is on-target.[2][3]

References

  • Filippakopoulos, P., et al. (2010).[1][2][3] "Selective inhibition of BET bromodomains." Nature, 468(7327), 1067–1073.[1][2][3] Link[1][2][3]

    • Establishes JQ1 as the gold standard and defines the BRD4 binding pocket.
  • Erlanson, D. A., et al. (2016).[1][2][3][6] "Fragment-based drug discovery: advancing fragments in the absence of crystal structures."[1][2][3] Nature Reviews Drug Discovery, 15, 605–620.[1][2][3] Link[1][2][3]

    • Authoritative guide on valid
  • Mashalidis, E. H., et al. (2013).[1][2][3] "A fragment-based approach to identify bromodomain binders."[1][2][3] Journal of Medicinal Chemistry, 56(11), 4209–4218.[1][2][3]

    • Specific protocol for using acetyl-mimic fragments in BRD4 screening.
  • PubChem. "this compound."[1][2][3][7] National Library of Medicine.[1][2] Link

    • Source for chemical structure and physicochemical properties.[2][8][9][10][11]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(piperidin-4-ylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the safe and compliant disposal of N-(piperidin-4-ylmethyl)acetamide, a substituted piperidine derivative commonly used in pharmaceutical research and development. Adherence to these procedures is critical not only for regulatory compliance with agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) but also for ensuring the safety of laboratory personnel and protecting the environment. The causality behind each step is explained to foster a deep understanding of the principles of chemical waste management.

Hazard Identification and Risk Assessment

  • Acetamide Moiety: Acetamides can be irritants and may have other health effects. For instance, N-Methylacetamide is noted to potentially cause skin and eye irritation and may be harmful if inhaled or ingested.[1]

  • Piperidine Moiety: Piperidine derivatives can cause skin and eye irritation, and some may be harmful if they come into contact with skin or are inhaled.[2][3]

Therefore, it is prudent to handle this compound as a substance that may cause skin, eye, and respiratory irritation.[2] All personnel must review the available safety information and be trained on the potential hazards before handling this chemical.[4]

Table 1: Summary of Hazard Profile and Handling Requirements

ParameterGuidelineRationale & Source
Potential Health Hazards Skin Irritation, Serious Eye Irritation, Respiratory Irritation.Based on the hazard profiles of similar acetamide and piperidine compounds.[1][2]
Primary Routes of Exposure Inhalation, skin contact, eye contact, ingestion.These are common exposure routes for solid or powdered chemical compounds.[2]
Required PPE Nitrile gloves, safety goggles with side shields, lab coat.To prevent skin and eye contact.[1][5]
Handling Environment Use only in a well-ventilated area or under a chemical fume hood.To minimize the risk of inhalation.[3][6]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.To prevent potentially hazardous chemical reactions.[5][7]

Spill Management Protocol

Accidental spills must be managed promptly and safely to mitigate exposure and environmental contamination. The procedure varies based on the size of the spill.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: For large spills, evacuate unnecessary personnel from the immediate area.[8] Ensure the area is well-ventilated.[6]

  • Don PPE: Before addressing the spill, put on the appropriate personal protective equipment as outlined in Table 1.

  • Contain the Spill: For solid materials, carefully sweep or scoop up the spilled substance.[6][9] Avoid creating dust.[6] For liquid spills, use a non-combustible, inert absorbent material like sand, vermiculite, or earth to contain and collect the spillage.

  • Collect Waste: Place the swept powder or absorbent material into a suitable, labeled container for hazardous waste disposal.[8][9]

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.[8]

  • Dispose of Cleanup Materials: All contaminated cleaning materials (e.g., wipes, gloves) must be disposed of as hazardous waste in the same container as the spilled chemical.

Waste Segregation and Storage: A Critical Step

Proper segregation of chemical waste is a cornerstone of laboratory safety, preventing dangerous reactions and ensuring that waste streams are managed correctly.

Core Principles:

  • Segregation by Compatibility: Never mix this compound waste with incompatible materials such as strong acids, bases, or oxidizers.[10] Chemical wastes should be segregated by compatibility, not alphabetically.[11]

  • Designated Storage: All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[12] This area should be clearly marked, under the direct control of lab personnel, and away from general traffic.[13]

  • Container Integrity: Waste containers must be made of a compatible material (e.g., high-density polyethylene) and kept in good condition, free from leaks or corrosion.[10][13] The container must always be kept tightly closed, except when adding waste.[10]

Step-by-Step Disposal Procedure

The disposal of this compound waste is governed by the Resource Conservation and Recovery Act (RCRA) as administered by the EPA.[11] As such, it cannot be disposed of in regular trash or down the sanitary sewer.[11]

Protocol for Waste Collection and Disposal:

  • Container Selection:

    • Select a robust, leak-proof container with a tightly fitting screw cap. Plastic containers are generally preferred over glass to minimize the risk of breakage.[10][11]

    • Ensure the container material is compatible with this compound.

  • Waste Collection:

    • Carefully transfer waste this compound (solid or in solution) into the designated waste container.

    • Do not overfill the container; leave at least 10% of the volume as headspace to allow for expansion.[10][13]

    • After adding waste, securely close the container.

  • Labeling the Waste Container:

    • Proper labeling is a strict regulatory requirement.[11] Obtain a hazardous waste tag from your institution's Environmental Health and Safety (EHS) department.[11]

    • Fill out the tag completely and legibly. You must include:

      • The full, common chemical name: "this compound". Do not use abbreviations or chemical formulas.[11]

      • The quantity of the waste.

      • The date when waste was first added to the container (the "accumulation start date").

      • All components of a mixture must be listed.[11]

  • Temporary Storage in the Laboratory (SAA):

    • Store the labeled, closed waste container in your designated Satellite Accumulation Area.

    • A laboratory can accumulate up to 55 gallons of hazardous waste in an SAA.[12] Once this limit is reached, the waste must be removed within three calendar days.[12]

  • Arranging for Disposal:

    • Once the waste container is full or is no longer needed, contact your institution's EHS office to arrange for a hazardous waste pickup.[11]

    • Do not attempt to transport or dispose of the chemical waste yourself. Disposal must be handled by a licensed waste disposal contractor.

Disposal Decision Workflow

The following diagram illustrates the procedural flow for the proper management and disposal of this compound waste.

G cluster_0 Waste Generation & Collection cluster_1 Labeling & Storage cluster_2 Disposal Request start Generate this compound Waste select_container Select Compatible Waste Container start->select_container add_waste Add Waste to Container (Leave 10% Headspace) select_container->add_waste close_container Securely Close Container add_waste->close_container label_check Is Container Labeled? close_container->label_check apply_label Apply Hazardous Waste Tag (Full Name, Date, Quantity) label_check->apply_label No store_saa Store in Satellite Accumulation Area (SAA) label_check->store_saa Yes apply_label->store_saa full_check Container Full or Waste No Longer Generated? store_saa->full_check continue_use Continue Use full_check->continue_use No request_pickup Contact EHS for Hazardous Waste Pickup full_check->request_pickup Yes continue_use->add_waste end Waste Removed by Licensed Contractor request_pickup->end

Caption: Workflow for compliant disposal of this compound.

References

  • MSDS UBG030 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid.pdf.
  • SAFETY D
  • ACETAMIDE - TMMedia.Titan Biotech Limited.
  • What Are OSHA Requirements for Hazardous Chemical Storage? (2024). U.S. Chemical Storage.
  • Managing Hazardous Chemical Waste in the Lab. (2021). Lab Manager.
  • How to Dispose of Chemical Waste.Environmental Health and Safety, University of Tennessee, Knoxville.
  • SAFETY DATA SHEET. (2018). Thermo Fisher Scientific.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
  • Regulation of Labor
  • N-Methylpiperidine - Jubilant Ingrevia.Jubilant Ingrevia.
  • 4-Methylpiperidine - SAFETY DATA SHEET. (2015). Thermo Fisher Scientific.
  • Acetamide - SAFETY D
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.Environmental Health and Radiation Safety, University of Pennsylvania.
  • Material Safety Data Sheet - N-Methylacetamide, 99+%.Cole-Parmer.
  • AK Scientific, Inc.
  • Chemical Safety Data Sheet MSDS / SDS - 1-(N-METHYLPIPERIDIN-4-YL-METHYL)PIPERAZINE. (2023). ChemicalBook.
  • Hazardous Waste - Standards.
  • Chemical Waste Disposal Guidelines.Emory University.
  • Hazardous Waste - Overview.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.KPA.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). IDR Environmental Services.
  • Laboratory Guide for Managing Chemical Waste.Vanderbilt University Medical Center.
  • SOP-for-Sodium-Amide-1.docx.University of Wisconsin-Milwaukee.
  • Chapter 7 - Management Procedures For Specific Waste Types.Cornell University Environmental Health and Safety.

Sources

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.